Product packaging for 2-(Benzyloxy)-2-oxoethyl benzoate(Cat. No.:CAS No. 52298-32-5)

2-(Benzyloxy)-2-oxoethyl benzoate

Cat. No.: B1656345
CAS No.: 52298-32-5
M. Wt: 270.28
InChI Key: CHZHQRPANXDFMA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-2-oxoethyl benzoate (CAS 52298-32-5) is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 . This ester-containing molecule shares structural features with compounds used in advanced biochemical research, particularly in the synthesis of peptides and their conjugates . Similar benzotriazole-derived intermediates are known to be powerful acylating agents, facilitating the preparation of peptides and their mimetics in high yield and purity . The benzoate functional group is also of significant research interest in biochemical studies; for instance, sodium benzoate is known to exert an antifungal effect by crossing the cell membrane in its undissociated form and lowering the intracellular pH, which in turn inhibits key metabolic enzymes like phosphofructokinase and disrupts glycolytic energy production . Researchers can utilize this compound as a versatile building block in organic synthesis and for probing biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B1656345 2-(Benzyloxy)-2-oxoethyl benzoate CAS No. 52298-32-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52298-32-5

Molecular Formula

C16H14O4

Molecular Weight

270.28

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) benzoate

InChI

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)12-20-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

CHZHQRPANXDFMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 2-(Benzyloxy)-2-oxoethyl benzoate, a molecule of interest in organic synthesis and potentially in the development of novel pharmaceutical compounds. The described methodology is a two-step process involving the initial preparation of a key intermediate, benzyl 2-hydroxyacetate (also known as benzyl glycolate), followed by its benzoylation to yield the final product.

Core Synthesis Pathway

The most direct and well-documented synthetic route to this compound proceeds through two sequential reactions:

  • Step 1: Synthesis of Benzyl 2-hydroxyacetate. This intermediate is prepared via the esterification of glycolic acid with a benzylating agent.

  • Step 2: Benzoylation of Benzyl 2-hydroxyacetate. The hydroxyl group of the intermediate is then acylated using benzoyl chloride to form the final product.

This pathway offers a reliable method for the preparation of this compound with good overall yield.

Experimental Protocols

Step 1: Synthesis of Benzyl 2-hydroxyacetate

This procedure is adapted from a known method for the synthesis of benzyl esters from carboxylic acids.

Reaction:

Step_1_Synthesis_of_Benzyl_2-hydroxyacetate Glycolic_acid Glycolic Acid intermediate Glycolic_acid->intermediate Benzyl_bromide Benzyl Bromide Benzyl_bromide->intermediate Cs2CO3 Cesium Carbonate (Base) Cs2CO3->intermediate in DMF DMF (Solvent) DMF->intermediate Benzyl_2-hydroxyacetate Benzyl 2-hydroxyacetate Byproducts CsBr + H2O + CO2 intermediate->Benzyl_2-hydroxyacetate intermediate->Byproducts

Caption: Synthesis of Benzyl 2-hydroxyacetate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Hydroxyacetic acid (70% aq. soln.)76.050.889 g0.012
Cesium Carbonate (Cs₂CO₃)325.821.955 g0.006
Benzyl Bromide (C₇H₇Br)171.042.155 g0.0126
Methanol (CH₃OH)32.0422 mL-
Water (H₂O)18.024 mL-
Dimethylformamide (DMF)73.0918 mL-
Ethyl acetate-As needed-
Brine-As needed-
Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • A suspension of 2-hydroxyacetic acid (0.889 g, 0.012 mol, 70% aqueous solution) and cesium carbonate (1.955 g, 0.006 mol) in a solvent mixture of methanol (22 mL) and water (4 mL) is stirred for 30 minutes at room temperature.

  • The solvent is subsequently removed under reduced pressure.

  • The residue is dissolved in dimethylformamide (18 mL) pre-cooled to 0 °C.

  • After 10 minutes, benzyl bromide (2.155 g, 0.0126 mol) is added, and the reaction mixture is stirred for 24 hours at room temperature.

  • Upon completion, the reaction is quenched with brine (20 mL).

  • The organic layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic extracts are washed sequentially with water (25 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford benzyl 2-hydroxyacetate.

Quantitative Data:

ProductFormYieldPurity
Benzyl 2-hydroxyacetateColorless liquid97%>95%
Step 2: Synthesis of this compound

This procedure is based on the general principles of the Schotten-Baumann reaction for the benzoylation of alcohols.

Reaction:

Step_2_Synthesis_of_Target_Molecule Benzyl_2-hydroxyacetate Benzyl 2-hydroxyacetate reaction_center Benzyl_2-hydroxyacetate->reaction_center Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->reaction_center Pyridine Pyridine (Base/Solvent) Pyridine->reaction_center in Target_Molecule This compound Byproduct Pyridinium hydrochloride reaction_center->Target_Molecule reaction_center->Byproduct Overall_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzyl 2-hydroxyacetate cluster_step2 Step 2: Synthesis of this compound Start1 Glycolic Acid + Benzyl Bromide Reaction1 Esterification with Cs₂CO₃ in DMF Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Concentration Workup1->Purification1 Intermediate Benzyl 2-hydroxyacetate Purification1->Intermediate Start2 Benzyl 2-hydroxyacetate + Benzoyl Chloride Intermediate->Start2 Use as starting material Reaction2 Benzoylation in Pyridine Start2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

An In-Depth Technical Guide to 2-(Benzyloxy)-2-oxoethyl benzoate (CAS 52298-32-5)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the chemical compound 2-(Benzyloxy)-2-oxoethyl benzoate, identified by the CAS number 52298-32-5. Due to the limited availability of published data, this guide summarizes the foundational chemical information and highlights the significant knowledge gaps in its experimental properties, synthesis, and biological applications. The persistent misidentification with the more common compound, benzyl acetate, in chemical databases is also addressed.

Chemical Identity and Structure

This compound is an organic compound with the systematic IUPAC name benzyl 2-(benzoyloxy)acetate. It is also known by synonyms such as (2-Benzyloxy-2-oxoethyl)benzoate and Acetic acid, (benzoyloxy)-, phenylmethyl ester.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Core Chemical Data

PropertyValue
CAS Number 52298-32-5
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
IUPAC Name benzyl 2-(benzoyloxy)acetate
Synonyms (2-Benzyloxy-2-oxoethyl)benzoate, Acetic acid, (benzoyloxy)-, phenylmethyl ester

Physicochemical Properties

A comprehensive search of scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical data for this compound. Properties such as melting point, boiling point, and solubility have not been publicly documented.

Synthesis and Characterization

Hypothetical Synthetic Workflow:

G reactant1 Benzoyloxyacetic Acid reagent Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) reactant1->reagent reactant2 Benzyl Alcohol reactant2->reagent product This compound reagent->product workup Reaction Work-up & Purification product->workup

Spectroscopic data of "2-(Benzyloxy)-2-oxoethyl benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

A definitive spectroscopic and synthetic guide for 2-(Benzyloxy)-2-oxoethyl benzoate remains elusive in currently available scientific literature.

The absence of this foundational data precludes the creation of an in-depth technical guide as requested. Such a guide would require precise, experimentally determined quantitative data for tabulation and detailed procedural steps for the synthesis and characterization, which are not currently published.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary:

  • Chemical Synthesis: A synthetic route would need to be devised and executed. A plausible approach involves the esterification of benzoyloxyacetic acid with benzyl alcohol, or the reaction of a salt of benzoyloxyacetic acid with a benzyl halide.

  • Purification and Characterization: The synthesized product would require purification, likely through column chromatography or recrystallization. Following purification, a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS) would need to be performed to confirm the structure and purity of "this compound."

Without access to a primary literature source detailing this synthesis and characterization, any attempt to generate the requested technical guide would be based on speculation and would not meet the standards of accuracy and reliability required for a scientific audience.

Alternative Compounds with Available Data:

Spectroscopic data and synthesis protocols are widely available for structurally related compounds, such as:

  • Benzyl benzoate: The ester formed from benzoic acid and benzyl alcohol.

  • Benzyl acetate: The ester formed from acetic acid and benzyl alcohol.

Researchers may find it useful to consult the extensive literature on these and other similar esters to infer potential synthetic strategies and approximate spectroscopic characteristics for "this compound." However, it must be emphasized that such inferred data would not be a substitute for experimental verification.

"Benzyl 2-(benzoyloxy)acetate" molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide was generated in response to a query for "Benzyl 2-(benzoyloxy)acetate." Comprehensive searches of chemical databases and scientific literature yielded no specific data for a compound with this name. It is likely a rare, undocumented, or potentially misnamed chemical entity. Therefore, this guide focuses on the closely related, extensively studied, and industrially significant compound, Benzyl acetate . A predicted structure for "Benzyl 2-(benzoyloxy)acetate" based on IUPAC nomenclature is provided for informational purposes.

Introduction

Benzyl acetate is an organic ester recognized for its characteristic pleasant, sweet, and fruity aroma reminiscent of jasmine and pear.[1][2] It is a common component in many natural sources, including a variety of flowers like jasmine and fruits such as apples and pears.[3] Industrially, it is a key fragrance and flavoring agent used extensively in the cosmetic, perfumery, and food industries.[4] This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis protocols, spectroscopic data, and biological relevance of benzyl acetate for researchers, scientists, and professionals in drug development.

Predicted Molecular Structure of "Benzyl 2-(benzoyloxy)acetate"

Based on standard chemical nomenclature, the name "Benzyl 2-(benzoyloxy)acetate" suggests a benzyl ester of an acetic acid molecule where one of the alpha-hydrogens is replaced by a benzoyloxy group.

Caption: Predicted molecular structure of Benzyl 2-(benzoyloxy)acetate.

Molecular Structure and Properties of Benzyl Acetate

Benzyl acetate is an ester with the chemical formula C₉H₁₀O₂. Its structure consists of a benzyl group attached to an acetate moiety.

Caption: Molecular structure of Benzyl Acetate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of benzyl acetate is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [5]
Appearance Colorless liquid
Odor Fruity, floral, pear-like[6]
Density 1.054 g/mL at 25 °C[4][5]
Melting Point -51 °C[7]
Boiling Point 210-214 °C[8]
Flash Point 90-102 °C (closed cup)[8]
Solubility in Water Slightly soluble[8]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone[9]
CAS Number 140-11-4

Experimental Protocols: Synthesis of Benzyl Acetate

Benzyl acetate can be synthesized through several methods. The most common laboratory and industrial preparations are detailed below.

Fischer Esterification of Benzyl Alcohol and Acetic Acid

This is a classic method involving the acid-catalyzed esterification of benzyl alcohol with acetic acid.[2][4]

Reaction:

C₆H₅CH₂OH + CH₃COOH ⇌ C₆H₅CH₂OOCCH₃ + H₂O

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Combine benzyl alcohol and a molar excess of glacial acetic acid (e.g., a 1:5 molar ratio) in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar ratio to the alcohol) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 2-14 hours).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acids), and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude benzyl acetate by distillation.[2]

Synthesis from Benzyl Chloride and Sodium Acetate

This method is an alternative route that can be economically favorable.[1][2]

Reaction:

C₆H₅CH₂Cl + CH₃COONa → C₆H₅CH₂OOCCH₃ + NaCl

Materials:

  • Benzyl chloride

  • Anhydrous sodium acetate

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Solvent (e.g., toluene)

Procedure:

  • In a reaction vessel, suspend anhydrous sodium acetate in a suitable solvent like toluene.

  • Add a phase-transfer catalyst.

  • Add benzyl chloride to the mixture.

  • Heat the reaction mixture with stirring for several hours.

  • After the reaction is complete, cool the mixture and filter to remove sodium chloride.

  • Wash the filtrate with water to remove any remaining salts.

  • Dry the organic layer and purify the benzyl acetate by distillation.[1]

Synthesis Workflow

The general workflow for the synthesis and purification of benzyl acetate is depicted below.

G Reactants Reactants (e.g., Benzyl Alcohol + Acetic Acid) Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup (Washing with NaHCO₃ and Brine) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure Benzyl Acetate Purification->Product

Caption: General workflow for the synthesis and purification of benzyl acetate.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for benzyl acetate.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
5.11s2HMethylene protons (-CH₂-)
2.09s3HMethyl protons (-CH₃)

Solvent: CDCl₃ Reference: [10]

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
170.9Carbonyl carbon (C=O)
136.1Quaternary aromatic carbon
128.5Aromatic CH
128.2Aromatic CH
66.2Methylene carbon (-CH₂-)
21.0Methyl carbon (-CH₃)

Solvent: CDCl₃ Reference: [11]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3035Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1735C=O (ester) stretch
~1230C-O (ester) stretch
~750, ~700C-H out-of-plane bend (monosubstituted benzene)

Reference: [12]

Mass Spectrometry (MS)
m/zInterpretation
150[M]⁺ (Molecular ion)
108[M - CH₂CO]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃CO]⁺ (Acylium ion)

Reference: [13]

Biological Relevance and Signaling Pathways

While primarily used in the flavor and fragrance industry, benzyl acetate has been the subject of toxicological and metabolic studies. It is also known to possess some biological activities.

Metabolism

In mammals, benzyl acetate is rapidly hydrolyzed to benzyl alcohol and acetic acid. Benzyl alcohol is then oxidized to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. A minor metabolic pathway involves the formation of benzylmercapturic acid.

The metabolic pathway of benzyl acetate is illustrated below.

G BA Benzyl Acetate Hydrolysis Hydrolysis BA->Hydrolysis BAlc Benzyl Alcohol Hydrolysis->BAlc AA Acetic Acid Hydrolysis->AA Oxidation Oxidation BAlc->Oxidation BAd Benzoic Acid Oxidation->BAd Conjugation Glycine Conjugation BAd->Conjugation HA Hippuric Acid Conjugation->HA Excretion Urinary Excretion HA->Excretion

Caption: Metabolic pathway of Benzyl Acetate in mammals.

Antibacterial Activity

Recent studies have explored the antibacterial properties of benzyl acetate and its derivatives. Research has shown that benzyl acetate exhibits inhibitory activity against certain bacterial strains, such as Staphylococcus aureus and Shigella spp.[11] The mechanism of action is thought to involve the disruption of bacterial cellular processes.

Experimental Protocol for Antibacterial Activity Assay (Disc Diffusion Method):

  • Prepare a standardized inoculum of the target bacterial strain.

  • Spread the bacterial inoculum evenly onto the surface of an agar plate.

  • Impregnate sterile paper discs with known concentrations of benzyl acetate.

  • Place the discs on the agar surface.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zones of inhibition around the discs to determine the antibacterial activity.[11]

Safety and Handling

Benzyl acetate is generally considered to be of low toxicity. However, it can be an irritant to the skin, eyes, and respiratory tract.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Flammability: It is a combustible liquid. Keep away from heat, sparks, and open flames.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

Benzyl acetate is a versatile organic ester with significant applications in various industries. Its synthesis is well-established, and its chemical and physical properties have been thoroughly characterized. While its biological activities are not as extensively explored as its sensory properties, emerging research suggests potential for applications beyond flavors and fragrances. This guide provides a foundational technical overview for professionals working with or researching this important compound.

References

A Theoretical and Predictive Technical Guide to 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available experimental data or literature specifically on the compound "2-(Benzyloxy)-2-oxoethyl benzoate". This technical guide is therefore a theoretical and predictive analysis based on the compound's chemical structure, principles of organic chemistry, and computational modeling. The information presented herein is intended for research and development purposes and should be validated through experimentation.

Introduction

This compound is a unique ester molecule that combines structural features of both benzyl and benzoate groups. While this specific compound has not been described in the scientific literature, its constituent functional groups are well-known in organic and medicinal chemistry. This guide provides a comprehensive theoretical analysis of the molecule, including a proposed synthetic route, predicted physicochemical properties, a detailed protocol for theoretical studies, and a discussion of its potential applications based on structural analogy to other known compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and related molecules.

Molecular Structure and Functional Group Analysis

The structure of this compound, C₁₆H₁₄O₄, consists of a central ethyl acetate core, with a benzoate group attached to one oxygen and a benzyl group to the other.

  • Benzoate Group: The presence of the benzoate group may confer properties such as aromatic stacking interactions and potential for hydrolysis to benzoic acid.

  • Benzyl Group: The benzyl group is a common protecting group in organic synthesis and is also found in many biologically active molecules. Its presence suggests potential for metabolic cleavage and interactions with hydrophobic pockets in proteins.

  • Ester Linkages: The two ester linkages are potential sites for enzymatic and chemical hydrolysis, which could be a mechanism for prodrug activation or degradation.

The overall structure suggests a relatively non-polar, aromatic compound with potential for a range of chemical and biological interactions.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned via an esterification reaction. A proposed two-step synthetic protocol is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Benzyl 2-hydroxyacetate

  • To a solution of glycolic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Slowly add benzyl alcohol (1.0 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure benzyl 2-hydroxyacetate.

Step 2: Synthesis of this compound

  • Dissolve benzyl 2-hydroxyacetate (1.0 eq.) in a suitable solvent such as DCM.

  • Add a base, such as triethylamine (1.2 eq.), and cool the mixture to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, this compound.

G cluster_0 Proposed Synthesis Workflow start Start Materials: Glycolic Acid, Benzyl Alcohol, Benzoyl Chloride step1 Step 1: Esterification (Glycolic Acid + Benzyl Alcohol) - DCC, DMAP, DCM - 0°C to RT, 12-24h start->step1 intermediate Intermediate: Benzyl 2-hydroxyacetate step1->intermediate step2 Step 2: Esterification (Intermediate + Benzoyl Chloride) - Triethylamine, DCM - 0°C to RT, 4-8h intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using computational models. These values are estimates and await experimental verification.

PropertyPredicted Value
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
logP (octanol-water partition coefficient) 3.2
Topological Polar Surface Area (TPSA) 52.6 Ų
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 4
Number of Rotatable Bonds 6

Proposed Theoretical Studies: A Computational Approach

To gain deeper insights into the molecular properties of this compound, a comprehensive computational study using Density Functional Theory (DFT) is proposed.

Experimental Protocol: DFT Computational Study
  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency analysis (no imaginary frequencies).

  • Vibrational Spectroscopy:

    • Calculate the infrared (IR) and Raman spectra from the optimized geometry and vibrational frequencies. This will provide theoretical spectra that can be compared with future experimental data.

  • Electronic Properties:

    • Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap and predict the molecule's reactivity.

    • Generate a Molecular Electrostatic Potential (MEP) map to identify regions of positive and negative electrostatic potential, which can indicate sites for electrophilic and nucleophilic attack.

  • Solvation Effects:

    • Repeat the geometry optimization and electronic property calculations in the presence of a solvent (e.g., water, DMSO) using a continuum solvation model (e.g., PCM, SMD) to understand the molecule's behavior in solution.

  • Docking and Molecular Dynamics (for biological applications):

    • If a potential protein target is identified, perform molecular docking studies to predict the binding mode and affinity of the compound.

    • Follow up with molecular dynamics simulations to assess the stability of the protein-ligand complex and to study the dynamics of their interaction.

G cluster_1 DFT Computational Study Workflow start Initial Structure opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq homo_lumo HOMO-LUMO Analysis opt->homo_lumo mep MEP Map opt->mep solvation Solvation Model (PCM/SMD) opt->solvation ir_raman IR & Raman Spectra freq->ir_raman docking Molecular Docking (If Target Known) solvation->docking

Caption: Workflow for the proposed DFT computational study.

Potential Applications and Hypothetical Signaling Pathway Interactions

Based on its structural features, this compound could be explored for various applications, particularly in drug development. The presence of two ester linkages suggests its potential as a prodrug. For instance, it could be designed to be hydrolyzed by specific esterases in a target tissue, releasing a biologically active molecule.

Given the prevalence of benzoate and benzyl moieties in pharmacologically active compounds, one could hypothesize its interaction with certain signaling pathways. For example, if the hydrolyzed products (benzoic acid and benzyl 2-hydroxyacetate) have biological activity, the parent compound could act as a delivery system. A hypothetical scenario could involve the compound being a substrate for an enzyme that is upregulated in a disease state.

G cluster_2 Hypothetical Prodrug Activation Pathway compound This compound (Prodrug) hydrolysis Hydrolysis compound->hydrolysis enzyme Target Tissue Esterase enzyme->hydrolysis product1 Benzoic Acid (Active Metabolite?) hydrolysis->product1 product2 Benzyl 2-hydroxyacetate (Active Metabolite?) hydrolysis->product2 effect Downstream Biological Effect product1->effect product2->effect

Caption: Hypothetical prodrug activation pathway for this compound.

Conclusion

While "this compound" remains a novel, uncharacterized compound, this theoretical guide provides a solid foundation for its future investigation. The proposed synthetic route is chemically sound, and the predicted properties offer a starting point for experimental design. The detailed protocol for computational studies outlines a clear path to a deeper understanding of its molecular characteristics. The potential for this molecule, perhaps as a prodrug or a scaffold for new chemical entities, is intriguing and warrants experimental exploration. This guide serves as a call to the research community to synthesize, characterize, and evaluate this promising, yet unexplored, chemical entity.

An In-depth Technical Guide to 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The existing scientific literature does not contain direct references to the synthesis, properties, or biological activity of "2-(Benzyloxy)-2-oxoethyl benzoate." Therefore, this document provides a comprehensive guide based on established chemical principles and data from structurally analogous compounds. The proposed synthetic routes and potential biological activities are inferred from the literature on benzoate esters and benzyl glycolate derivatives.

Introduction

This compound is a benzoate ester characterized by the presence of a benzyloxycarbonylmethyl group. Its structure suggests potential applications in areas where benzoate and benzyl-containing compounds are active, such as antimicrobial agents, anti-inflammatory molecules, or as intermediates in organic synthesis. This guide outlines a plausible synthetic pathway, summarizes relevant quantitative data from related syntheses, and discusses potential biological activities based on analogous compounds.

Proposed Synthesis of this compound

A logical and efficient synthetic approach to this compound involves a two-step process:

  • Step 1: Synthesis of Benzyl Glycolate. This involves the esterification of glycolic acid with benzyl alcohol.

  • Step 2: Esterification of Benzyl Glycolate with Benzoic Acid. The hydroxyl group of the newly synthesized benzyl glycolate is then esterified with benzoic acid to yield the final product.

Experimental Protocols

Step 1: Synthesis of Benzyl Glycolate via Fischer Esterification

This procedure is adapted from the well-established Fischer esterification method for producing esters from carboxylic acids and alcohols.[1]

  • Materials: Glycolic acid, Benzyl alcohol, Concentrated sulfuric acid (catalyst), Toluene (for azeotropic removal of water), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve glycolic acid (1.0 eq) and benzyl alcohol (1.2 eq) in a minimal amount of toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude benzyl glycolate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Steglich Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents, which is effective for the esterification of alcohols.[2][3]

  • Materials: Benzyl glycolate (from Step 1), Benzoic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), 0.5 M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve benzyl glycolate (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Quantitative Data from Analogous Reactions

The following tables summarize typical quantitative data for the types of reactions proposed above, based on literature reports for similar compounds.

Table 1: Synthesis of Benzyl Glycolate and Related Esters

ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Glycolic acid, Benzyl alcoholPerfluorosulfonic acid resinBenzeneReflux-High[4]
2-hydroxyacetic acid, Benzyl bromideCs₂CO₃DMFRT2497[5]
Benzoic acid, Benzyl alcoholH₂SO₄TolueneReflux485Generic Fischer Esterification
Benzoic acid, 2,3,4-tri-O-benzyl-α-D-methylglucosideDCC, DMAPDichloromethaneRT527[2][3]

Table 2: Physical Properties of Benzyl Glycolate

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[6]
Molecular Weight166.17 g/mol
Boiling Point136 °C / 14 mmHg
Density1.171 g/mL at 25 °C
Refractive Indexn20/D 1.527

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the activities of its parent moieties, benzoates and benzyl derivatives, suggest potential areas of interest.

Antimicrobial Activity

Benzoic acid and its esters are known for their antimicrobial properties.[7][8] Benzyl glycolate has also been noted for its biological activity in immunological contexts.[4][6] It is plausible that this compound could exhibit antimicrobial activity.

Table 3: Antimicrobial Activity of Related Benzoate Esters

CompoundOrganismActivityReference
2-phenoxyethyl benzoateE. coli70% activity compared to Streptomycin[7]
2-phenoxyethyl benzoateP. aeruginosa30% activity compared to Streptomycin[7]
2-phenoxyethyl 2-hydroxybenzoateK. pneumoniae70% activity compared to Gentamicin[7]
Anti-inflammatory and Immunomodulatory Effects

Benzyl glycolate has been shown to interact with Toll-like receptor 4 (TLR-4) on macrophages and dendritic cells, which can initiate the production of inflammatory cytokines.[6] This suggests that this compound could potentially modulate immune responses.

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Benzyl Glycolate cluster_step2 Step 2: Esterification Glycolic Acid Glycolic Acid Benzyl Glycolate Benzyl Glycolate Glycolic Acid->Benzyl Glycolate H₂SO₄ (cat.) Toluene, Reflux Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Benzyl Glycolate Benzoic Acid Benzoic Acid Target_Compound 2-(Benzyloxy)-2-oxoethyl benzoate Benzoic Acid->Target_Compound Benzyl Glycolate_ref Benzyl Glycolate Benzyl Glycolate_ref->Target_Compound DCC, DMAP DCM, RT

Caption: Proposed two-step synthesis of this compound.

Hypothetical Biological Interaction

Biological_Interaction Target_Compound 2-(Benzyloxy)-2-oxoethyl benzoate Bacterial_Cell_Membrane Bacterial Cell Membrane Target_Compound->Bacterial_Cell_Membrane Interaction Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Hypothetical antimicrobial mechanism of action.

Conclusion

While "this compound" is not a well-documented compound, its synthesis is feasible through standard esterification reactions. Based on the chemical nature of its constituent parts, it holds potential for biological activity, particularly in the antimicrobial and immunomodulatory arenas. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and investigate this novel compound. Further empirical studies are necessary to elucidate its precise chemical properties and biological functions.

References

An In-depth Technical Guide to Benzyl Acetate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Benzyl 2-(benzoyloxy)acetate" did not yield significant results, suggesting it may be a less common or incorrectly named compound. This guide will focus on the closely related and extensively researched compound, Benzyl Acetate , which is likely the intended subject of inquiry.

Discovery and History

Benzyl acetate is a naturally occurring organic ester that was first identified as a major constituent of the essential oils of flowers like jasmine (Jasminum grandiflorum), ylang-ylang (Cananga odorata), and neroli.[1] Its pleasant, sweet, and floral aroma reminiscent of jasmine led to its early use in perfumery and cosmetics.[1] While it can be extracted from these natural sources, where it can be present at levels up to 65%, the vast majority of commercially available benzyl acetate is of synthetic origin due to higher demand and cost-effectiveness.[2] Industrially, its synthesis became prominent with the development of organic chemistry, allowing for large-scale production for its widespread use as a fragrance, flavoring agent, and industrial solvent.[3][4]

Physicochemical Properties

Benzyl acetate is a colorless liquid with a characteristic fruity and floral odor.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [5]
CAS Number 140-11-4[5]
Appearance Colorless liquid[2]
Odor Sweet, floral, fruity, jasmine-like[1][2]
Boiling Point 215.1 °C
Melting Point -51 °C
Density 1.0550 g/mL
Solubility Insoluble in water; soluble in organic solvents

Synthesis of Benzyl Acetate

The industrial production of benzyl acetate is primarily achieved through synthetic methods. The most common routes involve the esterification of benzyl alcohol with acetic acid or the reaction of benzyl chloride with an acetate salt.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzyl acetate, encompassing the reaction, separation, and purification stages.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 Benzyl Alcohol or Benzyl Chloride reaction Esterification / Nucleophilic Substitution (with Catalyst) reactant1->reaction reactant2 Acetic Acid or Acetate Salt reactant2->reaction separation Phase Separation reaction->separation Crude Product washing Washing (e.g., with NaHCO3) separation->washing drying Drying (e.g., with Na2SO4) washing->drying purification Distillation drying->purification product Pure Benzyl Acetate purification->product

Caption: Generalized workflow for the synthesis of benzyl acetate.

Experimental Protocols

This is a classic and widely used method for synthesizing benzyl acetate.[4]

  • Reactants:

    • Benzyl alcohol

    • Acetic acid (often in excess to drive the equilibrium)

    • Acid catalyst (e.g., concentrated sulfuric acid)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add benzyl alcohol and an excess of glacial acetic acid.[6]

    • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.[6]

    • Heat the mixture to reflux for a specified period (e.g., 60 minutes).[6]

    • After cooling, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with a saturated sodium chloride solution (brine).[7]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent and purify the resulting crude benzyl acetate by distillation.[8]

This method involves a nucleophilic substitution reaction.[9]

  • Reactants:

    • Benzyl chloride

    • Sodium acetate

    • Phase-transfer catalyst (optional, e.g., tetrahexylammonium chloride)[2]

    • Solvent (e.g., toluene)[2]

  • Procedure:

    • In a reaction vessel, combine benzyl chloride, sodium acetate, and a suitable solvent.[2]

    • If used, add the phase-transfer catalyst.

    • Heat the mixture with stirring at a specified temperature (e.g., 85 °C) for several hours until the reaction is complete.[2]

    • After cooling, the reaction mixture is typically filtered to remove the sodium chloride byproduct.

    • The filtrate, containing the crude benzyl acetate, is then washed with water to remove any remaining salts.

    • The organic layer is dried and purified by distillation to yield the final product.[10]

Summary of Synthesis Data

The following table summarizes quantitative data for various methods of benzyl acetate synthesis.

Synthesis MethodReactantsCatalystTemperature (°C)Reaction TimeYield (%)Reference(s)
Fischer EsterificationBenzyl alcohol, Acetic acidSulfuric acidReflux60 min94.3[6]
Fischer EsterificationBenzyl alcohol, Acetic acidStrong acid cation exchange resin10010 h84.23[11]
Fischer EsterificationBenzyl alcohol, Acetic acidPhosphotungstic acidReflux2 h90.0[11]
Nucleophilic SubstitutionBenzyl chloride, Sodium acetatePhase-transfer catalyst85-~70 (unrefined)[2][9]
Nucleophilic SubstitutionBenzyl chloride, Sodium acetatePyridine, DimethylanilineHeat->80[8]
AcetylationBenzyl alcohol, Acetic anhydrideSodium acetate1008 h-[8]

Applications

Benzyl acetate's pleasant aroma and low cost make it a valuable compound in several industries:

  • Fragrance and Perfumery: It is a key component in jasmine and other floral fragrances used in perfumes, soaps, detergents, and air fresheners.[12]

  • Food and Flavor: It is used as a flavoring agent to impart apple and pear notes in various food products.[12]

  • Industrial Solvent: It serves as a solvent for plastics, resins, cellulose acetate, oils, and inks.[4][12]

  • Apiculture: It is used as a bait to attract and collect orchid bees for study, as it is a component of their pheromones.[1]

Metabolic Pathway

In biological systems, benzyl acetate is readily metabolized. The following diagram illustrates its primary metabolic fate.

G benzyl_acetate Benzyl Acetate hydrolysis Hydrolysis (Esterases) benzyl_acetate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol acetate Acetate hydrolysis->acetate oxidation1 Oxidation (Alcohol Dehydrogenase) benzyl_alcohol->oxidation1 benzaldehyde Benzaldehyde oxidation1->benzaldehyde oxidation2 Oxidation (Aldehyde Dehydrogenase) benzaldehyde->oxidation2 benzoic_acid Benzoic Acid oxidation2->benzoic_acid conjugation Conjugation (with Glycine) benzoic_acid->conjugation hippuric_acid Hippuric Acid (Excreted in Urine) conjugation->hippuric_acid

Caption: Primary metabolic pathway of benzyl acetate.

Conclusion

Benzyl acetate is a significant aromatic ester with a rich history rooted in its natural origins and a broad spectrum of applications in modern industry. Its synthesis is well-established, with various methods offering different advantages in terms of yield, cost, and environmental impact. The detailed understanding of its chemical properties, synthesis, and biological fate makes it a versatile and indispensable compound for researchers and professionals in chemistry, fragrance, and flavor science.

References

An In-depth Technical Guide on the Estimated Physical Characteristics of 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical characteristics of this compound. The information is structured to provide a comprehensive overview, including tabulated data for easy comparison, details of relevant experimental protocols for analogous compounds, and logical diagrams to illustrate synthetic pathways.

Predicted Physicochemical Properties

The properties of the target compound, Benzyl 2-(benzoyloxy)acetate, can be inferred by examining its constituent parts: a benzyl group, an acetate group, and a benzoate group. The closest and most relevant analogs for which experimental data is available are Benzyl Acetate and various benzoate esters.

Table 1: Predicted and Analog-Based Physical Properties
PropertyPredicted Value/Range for Benzyl 2-(benzoyloxy)acetateBenzyl Acetate (Analog)[1][2]Benzyl Benzoate (Analog)
Molecular Formula C₁₆H₁₄O₄C₉H₁₀O₂C₁₄H₁₂O₂
Molecular Weight 270.28 g/mol 150.17 g/mol 212.24 g/mol
Appearance Predicted to be a colorless to pale yellow liquid or solidColorless liquid with a pear-like odor[1]Colorless oily liquid or solid
Melting Point Estimated to be in the range of a low-melting solid-51 °C[1]18-20 °C
Boiling Point Estimated to be > 250 °C213-215 °C[1]323-324 °C
Solubility Predicted to be insoluble in water; soluble in organic solventsPractically insoluble in water; miscible with alcohol and ether[1]Insoluble in water; soluble in alcohol, ether, and chloroform
Density Estimated to be ~1.2 g/cm³1.055 g/cm³ at 20 °C1.212 g/cm³ at 25 °C

Spectroscopic Data of Analogs

Spectroscopic data is crucial for the identification and characterization of a compound. While no specific spectra for Benzyl 2-(benzoyloxy)acetate were found, the expected spectral characteristics can be estimated from analogs.

Table 2: Spectroscopic Data for Benzyl Acetate (Analog)
Spectroscopic TechniqueKey Features
IR (Infrared) Spectroscopy Strong C=O stretching vibration around 1740 cm⁻¹, C-O stretching vibrations in the range of 1200-1300 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹.
¹H NMR (Proton Nuclear Magnetic Resonance) Aromatic protons (phenyl group) in the range of 7.2-7.4 ppm, a singlet for the methylene protons (-CH₂-) around 5.1 ppm, and a singlet for the methyl protons (-CH₃) around 2.1 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Carbonyl carbon (~171 ppm), aromatic carbons (127-136 ppm), methylene carbon (~66 ppm), and methyl carbon (~21 ppm).
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 150. Key fragment ions would correspond to the benzyl cation (m/z 91) and the acetyl group (m/z 43).[3]

Experimental Protocols for Analog Synthesis

The synthesis of "2-(Benzyloxy)-2-oxoethyl benzoate" would likely follow standard esterification procedures. To provide a practical example, a detailed experimental protocol for the synthesis of a structurally related compound, Benzyl Acetate, is provided below. This method can be adapted for the synthesis of the target compound.

Synthesis of Benzyl Acetate via Esterification of Benzyl Alcohol

This protocol describes the Fischer esterification of benzyl alcohol with acetic acid, using a strong acid catalyst.

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable extraction solvent)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine benzyl alcohol and an excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude benzyl acetate by fractional distillation.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of an ester like Benzyl Acetate.

G Reactants Benzyl Alcohol + Glacial Acetic Acid Reaction Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Extraction Workup: - Water Wash - NaHCO₃ Wash Reaction->Extraction Drying Drying with MgSO₄ Extraction->Drying Purification Purification: Fractional Distillation Drying->Purification Product Pure Benzyl Acetate Purification->Product

Caption: Synthesis workflow for Benzyl Acetate.

Reactivity and Stability

The reactivity of "this compound" is predicted to be governed by its ester functionalities.

  • Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which would yield benzoic acid, benzyl alcohol, and glycolic acid.

  • Transesterification: The compound can undergo transesterification in the presence of an alcohol and a suitable catalyst.

  • Stability: The compound is expected to be stable under standard storage conditions, away from strong acids, bases, and sources of moisture.

Conclusion

While direct experimental data for "this compound" is scarce, this guide provides a robust, in-depth technical overview based on the well-characterized properties of its structural analogs. The provided data tables, experimental protocols, and logical diagrams offer a valuable resource for researchers and professionals to estimate the physical characteristics and guide the handling, synthesis, and analysis of this compound. It is recommended that any work with this compound be preceded by small-scale experimental verification of its properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate from Benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Benzyloxy)-2-oxoethyl benzoate is a benzoate ester with potential applications in organic synthesis and as a building block in the development of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure combines a benzoate moiety with a benzyl glycolate group. This document outlines a reliable two-step synthesis protocol starting from benzoic acid. The overall strategy involves the initial preparation of a key intermediate, benzyl 2-hydroxyacetate (also known as benzyl glycolate), followed by its esterification with benzoic acid or its activated derivative, benzoyl chloride.

Overall Synthesis Workflow

The synthesis is performed in two main stages:

  • Synthesis of Benzyl 2-hydroxyacetate: This intermediate is prepared by the direct esterification of glycolic acid with benzyl alcohol.

  • Synthesis of this compound: The target compound is synthesized by the esterification of benzyl 2-hydroxyacetate with benzoyl chloride, an activated form of benzoic acid, to ensure a high yield.

G cluster_0 Step 1: Synthesis of Benzyl 2-hydroxyacetate cluster_1 Step 2: Synthesis of this compound Glycolic Acid Glycolic Acid Esterification Esterification Glycolic Acid->Esterification Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Esterification Benzyl 2-hydroxyacetate Benzyl 2-hydroxyacetate Esterification->Benzyl 2-hydroxyacetate Benzyl 2-hydroxyacetate_ref Benzyl 2-hydroxyacetate Benzyl 2-hydroxyacetate->Benzyl 2-hydroxyacetate_ref Benzoic Acid Benzoic Acid Activation Activation Benzoic Acid->Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Activation Benzoyl Chloride Benzoyl Chloride Activation->Benzoyl Chloride Esterification_Final Esterification Benzoyl Chloride->Esterification_Final Target_Product This compound Esterification_Final->Target_Product Benzyl 2-hydroxyacetate_ref->Esterification_Final

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-hydroxyacetate

This protocol describes the Fischer-Speier esterification of glycolic acid with benzyl alcohol using an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials and Reagents:

  • Glycolic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add glycolic acid (7.61 g, 0.1 mol), benzyl alcohol (13.0 g, 0.12 mol), p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol), and toluene (100 mL).

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux for 4-6 hours or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude product can be purified by vacuum distillation to yield pure benzyl 2-hydroxyacetate as a colorless liquid.[1]

Quantitative Data for Protocol 1:

ParameterValue
Glycolic Acid7.61 g (0.1 mol)
Benzyl Alcohol13.0 g (0.12 mol)
p-TSA0.95 g (5 mmol)
Toluene100 mL
Reaction Time4-6 hours
Reaction Temp.Reflux (~110 °C)
Expected Yield ~75-85%
Boiling Point136 °C / 14 mmHg[1]
Density1.171 g/mL at 25 °C[1]
Protocol 2: Synthesis of this compound

This protocol details the synthesis of the target compound via the reaction of benzoyl chloride with the previously synthesized benzyl 2-hydroxyacetate in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • Benzyl 2-hydroxyacetate (from Protocol 1)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Part A: Preparation of Benzoyl Chloride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place benzoic acid (6.1 g, 0.05 mol).

  • Carefully add thionyl chloride (5.4 mL, 0.075 mol) to the flask.

  • Heat the mixture gently under reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • The excess thionyl chloride can be removed by distillation. The remaining crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Esterification

G Benzoyl_Chloride Benzoyl Chloride Reaction Nucleophilic Acyl Substitution Benzoyl_Chloride->Reaction Benzyl_Glycolate Benzyl 2-hydroxyacetate Benzyl_Glycolate->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Target_Product This compound Reaction->Target_Product Byproduct Pyridinium Hydrochloride Reaction->Byproduct

Figure 2: Logical relationship for the final esterification step.
  • Dissolve benzyl 2-hydroxyacetate (8.31 g, 0.05 mol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add pyridine (4.4 mL, 0.055 mol) to the solution and cool the flask in an ice bath to 0 °C.

  • Add the freshly prepared benzoyl chloride (7.03 g, 0.05 mol) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data for Protocol 2:

ParameterValue (Part A)Value (Part B)
Reactants
Benzoic Acid6.1 g (0.05 mol)-
Thionyl Chloride5.4 mL (0.075 mol)-
Benzyl 2-hydroxyacetate-8.31 g (0.05 mol)
Pyridine-4.4 mL (0.055 mol)
Solvent None50 mL DCM
Reaction Time 1-2 hours12-16 hours
Reaction Temp. Reflux0 °C to RT
Expected Yield ~90-95% ~80-90%
Alternative Esterification Methods
  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is performed under mild conditions and is suitable for acid-sensitive substrates.

  • Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its high yields and stereospecificity (inversion of configuration at the alcohol's stereocenter, if applicable).[2][3]

Properties of this compound
PropertyValue
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance (Predicted) Colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (DCM, ethyl acetate, acetone); Insoluble in water.
Spectroscopic Data Expected ¹H NMR and ¹³C NMR signals corresponding to the benzoyl and benzyl groups, as well as the methylene protons of the glycolate linker. IR spectroscopy should show characteristic ester carbonyl stretches.

References

Application Notes and Protocols: Benzyl and Benzoyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Benzyl 2-(benzoyloxy)acetate" is not documented as a standard protecting group in chemical literature, its constituent moieties, the benzyl (Bn) group and the benzoyl (Bz) group, are fundamental and widely utilized protecting groups in organic synthesis. These notes provide detailed protocols and data for the application and removal of benzyl and benzoyl groups for the protection of alcohols, amines, and carboxylic acids, tailored for researchers, scientists, and drug development professionals.

The Benzyl (Bn) Group as a Protecting Group

The benzyl group is a versatile protecting group, particularly for alcohols, due to its ease of installation and its stability under a wide range of acidic and basic conditions.[1][2] Its removal under mild, neutral conditions via catalytic hydrogenolysis makes it highly valuable in multi-step synthesis.[3]

Protection of Alcohols (O-Benzylation)

Benzyl ethers are commonly formed via the Williamson ether synthesis, where an alcohol is deprotonated with a strong base followed by reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl).[4] For substrates sensitive to basic conditions, acidic routes using benzyl trichloroacetimidate are effective.[4]

Experimental Protocol: Benzylation of a Primary Alcohol using NaH/BnBr

  • Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1-0.5 M), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Benzylation: Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv) dropwise. For hindered alcohols or to accelerate the reaction, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for O-Benzylation of Alcohols

Substrate TypeReagentsBaseSolventTemperatureTimeYield (%)Reference
Primary AlcoholBenzyl Bromide (BnBr)NaHTHF0 °C to RT12-24 h~90%[5]
Secondary AlcoholBenzyl Bromide (BnBr)NaHTHF0 °C to RT24 h~88%[5]
Hindered AlcoholBenzyl Bromide (BnBr)NaH, TBAI (cat.)THFRT10-165 minQuantitative[4]
Diol (Selective)Benzyl Bromide (BnBr)Ag₂ODCMRT24 hGood[4]
Acid-sensitive AlcoholBenzyl TrichloroacetimidateTfOH (cat.)DCM0 °C to RT1-3 hGood[4]
Protection of Carboxylic Acids (Benzyl Esters)

Benzyl esters are useful for protecting carboxylic acids and are commonly synthesized by reacting the carboxylic acid with benzyl alcohol under acidic catalysis or with benzyl bromide in the presence of a base.[6][7]

Experimental Protocol: Benzyl Ester Formation via Acid Catalysis

  • Setup: Combine the carboxylic acid (1.0 equiv), benzyl alcohol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv) in toluene (0.2-1.0 M).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

Deprotection of Benzyl Ethers and Esters

The most common method for cleaving benzyl ethers and esters is catalytic hydrogenolysis, which proceeds under neutral conditions and releases the deprotected functional group and toluene as a byproduct.[3][4]

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

  • Preparation: Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Hydrogenation: Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours at room temperature.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Experimental Protocol: Deprotection of Benzyl Esters using NaBH₄/Pd-C

A rapid alternative for deprotecting benzyl esters involves the in-situ generation of hydrogen.[8]

  • Preparation: Dissolve the benzyl ester (1.0 equiv) and 10% Pd-C (10 wt%) in methanol.

  • Deprotection: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise at room temperature.

  • Reaction: Stir for 5-20 minutes until the reaction is complete (monitored by TLC).

  • Work-up: Filter the mixture through Celite® and concentrate the filtrate. The product can then be isolated by standard aqueous work-up and extraction.

Table 2: Representative Conditions for Benzyl Group Deprotection

Protected GroupReagentsSolventTemperatureTimeYield (%)Reference
Benzyl EtherH₂ (1 atm), 10% Pd/CMeOH or EtOHRT2-24 h>95%[3]
Benzyl Ether (Oxidative)DDQ, TBN (cat.), O₂CH₂Cl₂/H₂ORT, 525 nm light<4 h84-96%[9][10]
Benzyl EsterH₂ (1 atm), 10% Pd/CEtOAcRT2-12 h>95%[8]
Benzyl EsterNaBH₄, 10% Pd/CMeOHRT5-20 min97-98%[8]
Benzyl Ester (Chemoselective)NiCl₂·6H₂O, NaBH₄MeOHRT5-60 minup to 95%[11]

Workflow Diagrams

Benzyl_Protection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow sub sub reagent reagent product product cond cond ROH Alcohol / Acid (R-OH / R-COOH) ROBn Protected Substrate (R-OBn) ROH->ROBn  Protection BnX BnBr, Base or BnOH, Acid BnX->ROBn ROBn_de Protected Substrate (R-OBn) ROH_de Deprotected Substrate (R-OH / R-COOH) ROBn_de->ROH_de  Deprotection H2_PdC H₂, Pd/C H2_PdC->ROH_de

Caption: General workflow for benzyl group protection and deprotection.

The Benzoyl (Bz) Group as a Protecting Group

The benzoyl group is a robust acyl-type protecting group for alcohols and amines. It is stable to acidic conditions and hydrogenolysis but can be readily removed under basic conditions (hydrolysis).[6] This orthogonality makes it a valuable partner to acid-labile and hydrogenolysis-labile protecting groups.

Protection of Alcohols and Amines (O/N-Benzoylation)

Benzoylation is typically achieved using benzoyl chloride (BzCl) in the presence of a base like pyridine or triethylamine (TEA).

Experimental Protocol: Benzoylation of an Alcohol

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.

  • Base: Add pyridine (2.0 equiv) or triethylamine (1.5 equiv). If using a non-basic solvent, also add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Benzoylation: Add benzoyl chloride (BzCl, 1.2 equiv) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. If using DCM, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude benzoyl ester by column chromatography or recrystallization.

Table 3: Representative Conditions for Benzoylation

Substrate TypeReagentsBaseSolventTemperatureTimeYield (%)Reference
Primary AlcoholBenzoyl Chloride (BzCl)PyridinePyridine0 °C to RT2-6 hHigh[6]
AmineBenzoyl Chloride (BzCl)TEA, DMAP (cat.)DCM0 °C to RT1-4 hHigh[12]
Amine (in DMF)Oxazolone PrecursorBenzylamineDMFRT3-24 h81-99%[12]
Deprotection of Benzoyl Esters and Amides

Benzoyl groups are most commonly removed by base-catalyzed hydrolysis (saponification).

Experimental Protocol: Deprotection of a Benzoyl Ester via Saponification

  • Setup: Dissolve the benzoyl ester (1.0 equiv) in a mixture of methanol (MeOH) and water (e.g., 4:1 v/v).

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH, 2-4 equiv) or potassium carbonate (K₂CO₃, 3 equiv).

  • Reaction: Stir the mixture at room temperature or heat to reflux (40-60 °C) for 1-12 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the methanol under reduced pressure. Neutralize the aqueous residue with 1 M HCl until acidic (pH ~2-3).

  • Isolation: Extract the deprotected alcohol with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the purified alcohol.

Table 4: Representative Conditions for Benzoyl Group Deprotection

Protected GroupReagentsSolventTemperatureTimeYield (%)Reference
Benzoyl EsterNaOH or KOHMeOH/H₂ORT or Reflux1-12 hHigh[6]
Benzoyl EsterMg(OMe)₂MeOH4 °C1 h~70%[13]
N-Benzoyl (Nucleic Base)aq. NH₃ or MeNH₂H₂ORT2-16 hHigh[6]

Note: Benzoyl amides of aliphatic amines are generally very stable and resistant to cleavage.[6]

Workflow Diagrams

Benzoyl_Protection_Workflow cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow sub sub reagent reagent product product cond cond ROH Alcohol / Amine (R-OH / R-NHR') ROBz Protected Substrate (R-OBz / R-N(Bz)R') ROH->ROBz  Protection BzCl BzCl, Pyridine BzCl->ROBz ROBz_de Protected Substrate (R-OBz / R-N(Bz)R') ROH_de Deprotected Substrate (R-OH / R-NHR') ROBz_de->ROH_de  Deprotection NaOH NaOH, MeOH/H₂O NaOH->ROH_de

Caption: General workflow for benzoyl group protection and deprotection.

References

Application Notes: Benzyl and Benzoyl Benzoic Acid Derivatives as Inhibitors of Bacterial RNAP-Sigma Factor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

As information on the medicinal chemistry applications of "2-(Benzyloxy)-2-oxoethyl benzoate" is not available in the scientific literature, this document focuses on a closely related and well-researched class of compounds: Benzyl and Benzoyl Benzoic Acid Derivatives . These compounds have demonstrated significant potential as antibacterial agents by inhibiting the crucial interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a key step in bacterial transcription.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the inhibition of bacterial transcription, a fundamental process for bacterial survival. The formation of the RNA polymerase (RNAP) holoenzyme, through the association of the core RNAP enzyme with a σ factor, is essential for the initiation of transcription. Disrupting this protein-protein interaction presents a viable strategy for developing new antibiotics. Benzyl and benzoyl benzoic acid derivatives have emerged as a promising class of small molecules that effectively inhibit this interaction, leading to potent antibacterial activity, particularly against Gram-positive pathogens.

Mechanism of Action

Benzyl and benzoyl benzoic acid derivatives act by competitively inhibiting the binding of the primary housekeeping σ factor (σA in Bacillus subtilis or σ70 in Escherichia coli) to the core RNAP enzyme. Specifically, they target the interface between the β' clamp-helix (CH) domain of the RNAP and region 2.2 of the σ factor. By occupying this binding site, the inhibitors prevent the formation of the functional RNAP holoenzyme, thereby blocking the initiation of transcription and ultimately leading to bacterial cell death.

Quantitative Data

The antibacterial activity of a series of benzyl and benzoyl benzoic acid derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. The MIC values for selected compounds against Streptococcus pneumoniae and Staphylococcus aureus are summarized in the table below.

Compound IDStructureR GroupMIC (μg/mL) vs. S. pneumoniaeMIC (μg/mL) vs. S. aureus (ATCC 29213)
1 2-hydroxy-4-(benzylcarbamoyl)benzoic acidH1632
2 4-((3,5-dichlorobenzyl)carbamoyl)-2-hydroxybenzoic acid3,5-di-Cl18
3 2-hydroxy-4-((4-(trifluoromethyl)benzyl)carbamoyl)benzoic acid4-CF3216
4 4-((3,5-dichlorobenzoyl)amino)-2-hydroxybenzoic acid3,5-di-Cl216
5 2-hydroxy-4-(4-(trifluoromethyl)benzamido)benzoic acid4-CF3432

Experimental Protocols

1. General Synthesis of 4-(Benzylcarbamoyl)-2-hydroxybenzoic Acid Derivatives

This protocol describes a general method for the synthesis of the benzylcarbamoyl benzoic acid derivatives.

  • Step 1: Synthesis of 2,4-dihydroxybenzoic acid methyl ester. To a solution of 2,4-dihydroxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the methyl ester.

  • Step 2: Synthesis of methyl 2-hydroxy-4-(tosyloxy)benzoate. To a solution of 2,4-dihydroxybenzoic acid methyl ester (1 equivalent) in pyridine, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then poured into ice-water and extracted with ethyl acetate. The organic layer is washed with HCl (1M) and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

  • Step 3: Synthesis of methyl 4-amino-2-hydroxybenzoate. The tosylated intermediate (1 equivalent) is dissolved in a mixture of dioxane and aqueous ammonia and heated in a sealed tube at 100 °C for 12 hours. The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give the amino derivative.

  • Step 4: Synthesis of the final benzylcarbamoyl derivative. To a solution of the appropriate benzylamine (1.2 equivalents) in dichloromethane, add triethylamine (1.5 equivalents). The mixture is cooled to 0 °C, and a solution of the methyl 4-amino-2-hydroxybenzoate (1 equivalent) and triphosgene (0.5 equivalents) in dichloromethane is added dropwise. The reaction is stirred at room temperature for 3-4 hours. The solvent is removed, and the crude product is purified by column chromatography. Finally, the methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a mixture of THF and water.

2. Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Staphylococcus aureus.

  • Preparation of Bacterial Inoculum: A pure culture of S. aureus is grown in Mueller-Hinton Broth (MHB) to an optical density (OD) of 0.5 at 600 nm. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included. The plates are incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2,4-dihydroxybenzoic acid, benzylamines) esterification Esterification & Tosylation start->esterification amination Amination esterification->amination coupling Amide Coupling & Hydrolysis amination->coupling product Final Benzyl Benzoate Derivatives coupling->product mic_assay MIC Determination (Broth Microdilution) product->mic_assay Testing data_analysis Data Analysis mic_assay->data_analysis

Caption: Workflow for synthesis and antibacterial evaluation.

Signaling Pathway: Inhibition of Bacterial Transcription Initiation

signaling_pathway cluster_normal Normal Transcription Initiation cluster_inhibited Inhibited Pathway rnap RNAP Core (β, β', α₂, ω) holoenzyme RNAP Holoenzyme rnap->holoenzyme blocked_rnap RNAP-Inhibitor Complex rnap->blocked_rnap sigma Sigma Factor (σ) sigma->holoenzyme sigma->blocked_rnap promoter Promoter DNA holoenzyme->promoter transcription Transcription Initiation promoter->transcription inhibitor Benzyl Benzoate Derivative inhibitor->blocked_rnap no_holoenzyme No Holoenzyme Formation blocked_rnap->no_holoenzyme

Caption: Mechanism of RNAP-sigma factor inhibition.

Application Notes and Protocols for the Synthesis of Benzyl 2-(benzoyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Benzyl 2-(benzoyloxy)acetate. The synthesis is presented as a two-step process: first, the preparation of the precursor 2-(benzoyloxy)acetic acid, followed by its esterification with benzyl alcohol. Two effective esterification methods, Fischer Esterification and Steglich Esterification, are described, offering flexibility based on available reagents and desired reaction conditions. This protocol includes comprehensive methodologies, tabulated quantitative data from analogous reactions, and a visual workflow diagram to ensure clarity and reproducibility in a research and development setting.

Introduction

Benzyl 2-(benzoyloxy)acetate is an organic ester with potential applications in organic synthesis and medicinal chemistry. Its structure, combining a benzyl group and a benzoyloxyacetyl moiety, makes it a subject of interest for the development of novel compounds. The synthesis of this target molecule can be efficiently achieved through a two-step pathway. The initial step involves the synthesis of 2-(benzoyloxy)acetic acid from readily available starting materials. The subsequent step is the esterification of this acid with benzyl alcohol. This document outlines detailed procedures for both steps, providing researchers with the necessary information to synthesize and purify Benzyl 2-(benzoyloxy)acetate in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 2-(benzoyloxy)acetic acid

This protocol is adapted from a known procedure for the synthesis of 2-(benzoyloxy)acetic acid.

Materials and Reagents:

  • Lithium chloroacetate

  • Lithium benzoate

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine lithium chloroacetate (0.10 mol, 9.6 g) and lithium benzoate (0.10 mol, 12.8 g).

  • Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Heat the mixture to 110-120 °C with magnetic stirring for 3 hours. A white precipitate may form during the reaction.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(benzoyloxy)acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

Part 2: Synthesis of Benzyl 2-(benzoyloxy)acetate

Two alternative methods are provided for the esterification of 2-(benzoyloxy)acetic acid with benzyl alcohol.

This method utilizes a strong acid catalyst and heat to drive the esterification reaction.

Materials and Reagents:

  • 2-(benzoyloxy)acetic acid (from Part 1)

  • Benzyl alcohol

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(benzoyloxy)acetic acid (1.0 eq) in toluene.

  • Add an excess of benzyl alcohol (1.5-2.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Benzyl 2-(benzoyloxy)acetate.[1]

This method is suitable for reactions that are sensitive to strong acids and high temperatures, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]

Materials and Reagents:

  • 2-(benzoyloxy)acetic acid (from Part 1)

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 2-(benzoyloxy)acetic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure Benzyl 2-(benzoyloxy)acetate.[2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of benzyl esters from various carboxylic acids using Fischer and Steglich esterification methods, which can be used as a reference for the synthesis of Benzyl 2-(benzoyloxy)acetate.

Carboxylic AcidAlcoholMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Acetic AcidBenzyl AlcoholFischer EsterificationH₂SO₄TolueneReflux14~70-80
Benzoic AcidBenzyl AlcoholFischer EsterificationH₂SO₄TolueneReflux-High
Phenylacetic AcidBenzyl AlcoholFischer EsterificationH₂SO₄TolueneReflux-High
Various Carboxylic AcidsVarious AlcoholsSteglich EsterificationDCC, DMAPDCMRT12-2479-95[2]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(benzoyloxy)acetic acid cluster_step2 Step 2: Esterification to Benzyl 2-(benzoyloxy)acetate A1 Lithium Chloroacetate R1 Reaction at 110-120°C A1->R1 A2 Lithium Benzoate A2->R1 A3 DMF A3->R1 W1 Aqueous Workup (Acidification, Extraction) R1->W1 3 hours P1 Purification (Recrystallization) W1->P1 I1 2-(benzoyloxy)acetic acid P1->I1 I1_ref 2-(benzoyloxy)acetic acid C1 Fischer Esterification (H₂SO₄, Toluene, Reflux) I1_ref->C1 C2 Steglich Esterification (DCC, DMAP, DCM, RT) I1_ref->C2 B1 Benzyl Alcohol B1->C1 B1->C2 W2 Workup (Washing, Drying) C1->W2 hours C2->W2 12-24 hours P2 Purification (Column Chromatography) W2->P2 FP Benzyl 2-(benzoyloxy)acetate P2->FP

Caption: Experimental workflow for the two-step synthesis of Benzyl 2-(benzoyloxy)acetate.

References

Application Notes and Protocols: Deprotection of 2-(Benzyloxy)-2-oxoethyl benzoate via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The benzyl group is a widely used protecting group for carboxylic acids due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This document provides detailed application notes and protocols for the deprotection of "2-(Benzyloxy)-2-oxoethyl benzoate" to yield benzoic acid and 2-hydroxyacetic acid, using palladium on carbon (Pd/C) as the catalyst.

Catalytic hydrogenolysis is a mild and efficient method for the cleavage of benzyl esters.[1][2] The reaction proceeds by the addition of hydrogen gas across the carbon-oxygen bond of the ester, catalyzed by a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[1] This process is highly selective and tolerant of many other functional groups.[3]

Reaction and Mechanism

The overall reaction for the deprotection of this compound via hydrogenolysis is as follows:

This compound + 2 H₂ → Benzoic acid + 2-Hydroxyacetic acid + Toluene

The reaction occurs on the surface of the palladium catalyst, where the benzyl ester and hydrogen are adsorbed. The catalytic cycle involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and generate the deprotected carboxylic acids and toluene as a byproduct.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the catalytic hydrogenolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Palladium on Carbon (10% Pd/C)-Commercially Available
Ethanol (EtOH) or Ethyl Acetate (EtOAc)AnhydrousCommercially Available
Hydrogen (H₂) gasHigh PurityCommercially Available
Celite®-Commercially Available
Deuterated Chloroform (CDCl₃)For NMRCommercially Available
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercially Available
Equipment
  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite® plug)

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) system

Detailed Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).[1]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (5-10 mol% Pd). Caution: Pd/C is flammable in the presence of solvents and air. It is recommended to add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen). The reaction can be performed under a hydrogen balloon (atmospheric pressure) or in a Parr hydrogenator at elevated pressure (e.g., 1-4 bar).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.[4] A typical TLC mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spots indicate the reaction is proceeding.

  • Work-up: Once the reaction is complete (typically 2-16 hours), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: The crude product can be purified by column chromatography or recrystallization if necessary. The final products, benzoic acid and 2-hydroxyacetic acid, can be characterized by NMR spectroscopy and their purity assessed by HPLC.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the hydrogenolysis of benzyl esters, which can be adapted for this compound.

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Benzoate10% Pd/C (5)H₂ (1 atm)EtOH254>95General Protocol
Benzyl Phenylacetate10% Pd/C (10)H₂ (4 bar)EtOAc25298General Protocol
Di-benzyl malonate10% Pd/C (5)H₂ (1 atm)MeOH25696General Protocol
This compound10% Pd/C (5-10)H₂ (1-4 bar)EtOH or EtOAc252-16Estimated >90This Work (Projected)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound via hydrogenolysis.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis dissolve Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst concentrate Concentrate filter_catalyst->concentrate purify Purify (if needed) concentrate->purify characterize Characterize (NMR, HPLC) purify->characterize

Caption: Experimental workflow for the hydrogenolysis of this compound.

Safety Precautions

  • Palladium on carbon is highly flammable when dry and in the presence of organic solvents and air. Handle with care in a well-ventilated fume hood and preferably under an inert atmosphere.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and operate in a well-ventilated area away from ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInactive catalystUse fresh, high-quality Pd/C.
Insufficient hydrogenEnsure a continuous supply of hydrogen and check for leaks in the apparatus.
Catalyst poisoningIf the starting material contains sulfur or other catalyst poisons, pre-treatment of the substrate may be necessary.
Low YieldProduct adsorption on catalystWash the catalyst thoroughly with the reaction solvent after filtration.
Volatility of productUse appropriate condensation techniques during solvent removal.

Conclusion

The deprotection of this compound via catalytic hydrogenolysis is a reliable and high-yielding method. The protocol described provides a general framework that can be optimized for specific substrates and scales. Careful monitoring of the reaction and adherence to safety precautions are essential for successful execution.

References

Application Notes and Protocols: Benzyl 2-(benzoyloxy)acetate as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(benzoyloxy)acetate is an alpha-acyloxy ester that, while not extensively documented in scientific literature, holds potential as a versatile building block in organic synthesis. Its structure combines a benzyl ester, offering avenues for deprotection strategies, and a benzoyloxy group at the alpha-position, which can serve as a leaving group or influence the stereochemical outcome of reactions. These features make it a potentially valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates.

This document provides a proposed synthesis for benzyl 2-(benzoyloxy)acetate, drawing upon established methods for the preparation of alpha-acyloxy esters. Furthermore, it explores its prospective applications in organic synthesis and provides protocols for related, well-documented synthetic transformations as a reference for researchers.

Proposed Synthesis of Benzyl 2-(benzoyloxy)acetate

A plausible and efficient method for the synthesis of benzyl 2-(benzoyloxy)acetate involves the oxidative esterification of benzaldehyde with a suitable bromoacetate derivative under visible light photocatalysis. This approach offers a direct and atom-economical route to the target molecule.[1][2]

Reaction Scheme

G cluster_product Product benzaldehyde Benzaldehyde product Benzyl 2-(benzoyloxy)acetate benzaldehyde->product benzyl_bromoacetate Benzyl Bromoacetate benzyl_bromoacetate->product photocatalyst Organic Photocatalyst (e.g., Eosin Y) silver_salt Silver Tetrafluoroborate (AgBF4) solvent Solvent (e.g., Acetonitrile) light Visible Light (Blue LEDs) temperature Room Temperature

Caption: Proposed synthesis of benzyl 2-(benzoyloxy)acetate.

Experimental Protocol

Materials:

  • Benzaldehyde

  • Benzyl bromoacetate

  • Organic photocatalyst (e.g., Eosin Y)

  • Silver tetrafluoroborate (AgBF₄)

  • Acetonitrile (anhydrous)

  • Round-bottom flask equipped with a magnetic stir bar

  • Blue LED light source

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol, 1.0 eq.), benzyl bromoacetate (1.2 mmol, 1.2 eq.), the organic photocatalyst (e.g., 1-5 mol%), and silver tetrafluoroborate (1.5 mmol, 1.5 eq.).

  • Add anhydrous acetonitrile (e.g., 0.1 M concentration of the limiting reagent) to the flask.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl 2-(benzoyloxy)acetate.

Potential Applications in Organic Synthesis

Benzyl 2-(benzoyloxy)acetate can serve as a valuable building block for the introduction of a protected alpha-hydroxy acetate moiety. The presence of the benzoyloxy group makes the alpha-proton acidic, allowing for enolate formation and subsequent alkylation or aldol-type reactions. Furthermore, the benzyl ester can be selectively cleaved under various conditions, such as hydrogenolysis, to reveal the carboxylic acid for further functionalization.

Synthetic Utility Workflow

G cluster_reactions Potential Transformations cluster_products Resulting Scaffolds start Benzyl 2-(benzoyloxy)acetate enolate Enolate Formation (e.g., LDA) start->enolate debenzylation Debenzylation (e.g., H2, Pd/C) start->debenzylation alkylation Alkylation with Electrophiles (R-X) enolate->alkylation aldol Aldol Reaction with Carbonyls (R'COR'') enolate->aldol alpha_substituted α-Substituted-α-benzoyloxy Benzyl Esters alkylation->alpha_substituted beta_hydroxy β-Hydroxy-α-benzoyloxy Benzyl Esters aldol->beta_hydroxy alpha_benzoyloxy_acid α-Benzoyloxy Carboxylic Acid debenzylation->alpha_benzoyloxy_acid

Caption: Potential synthetic pathways using the target molecule.

Reference Data: Synthesis of Benzyl Acetate

For researchers interested in the synthesis of the parent compound, benzyl acetate, numerous methods have been reported. The following table summarizes various catalytic systems and reaction conditions for the esterification of benzyl alcohol with acetic acid. This data can serve as a valuable reference for optimizing related esterification reactions.

CatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Strong acid cation exchange resin4.0:5.01001084.23[3]
FeCl₃/Carbon1.0:1.8Not specified289.10[3]
Fe₂(SO₄)₃1.0:2.5Not specified267.1[3]
(NH₄)₆[MnMo₉O₃₂]·8H₂O2.0:1.0Not specified1.580.4[3]
Phosphotungstic acid2.5:1.0Not specified290.0[3]
H₂SO₄ (ultrasonic)Not specifiedNot specifiedNot specified65.8[3]
N-methylpyrrolidone hydrosulfate1.4:1.0110198.6[3]
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate2.0:1.0110595.52[3]
[EMIM][HSO₄]1:1110490.34[4]

Conclusion

While "benzyl 2-(benzoyloxy)acetate" is not a widely commercialized or studied building block, its synthesis is feasible through modern synthetic methodologies. Its inherent functionalities suggest significant potential for applications in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The provided protocols and reference data for the synthesis of the related benzyl acetate offer a solid foundation for researchers to explore the chemistry of this and other alpha-acyloxy esters. Further investigation into the reactivity and applications of benzyl 2-(benzoyloxy)acetate is warranted to fully unlock its potential as a synthetic tool.

References

Applications of "2-(Benzyloxy)-2-oxoethyl benzoate" in polymer chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Hypothetical Application Note

No direct applications of "2-(Benzyloxy)-2-oxoethyl benzoate" in polymer chemistry have been identified in a comprehensive review of scientific literature and patents. The following Application Note is a hypothetical construct based on the chemical principles of structurally related compounds, such as benzyl-protected monomers and benzoates used in polyester synthesis. The experimental protocols, data, and diagrams presented are illustrative examples and should not be considered as established experimental results for the specified compound.

Application Note: "this compound" as a Potential Chain Extender in Specialty Polyesters

Introduction

"this compound" is a molecule containing both a benzyl ester and a benzoate ester. While not a traditional monomer for polymerization due to the lack of typical reactive groups for chain propagation (e.g., vinyl or cyclic functionalities), its structure suggests potential utility in polymer modification or as a specialty component in polycondensation reactions. This hypothetical application note explores its use as a chain extender in the synthesis of high-molecular-weight polyesters, where the benzyl-protected carboxylic acid could be deprotected in situ or post-polymerization to introduce functionality. The benzoate group could enhance the thermal properties and solubility of the resulting polymer in common organic solvents.

Potential Applications in Drug Development

For drug development professionals, polymers functionalized with carboxylic acid groups (unveiled after the debenzylation of the monomer unit) can serve as carriers for drug delivery systems. The carboxylic acid moieties can be used for the covalent attachment of drug molecules, and the overall polyester backbone can be designed to be biodegradable, allowing for controlled release.

Hypothetical Experimental Protocol: Synthesis of a Modified Poly(ethylene terephthalate) (PET) using "this compound" as a Chain Extender

This protocol describes a hypothetical two-stage melt polycondensation process for synthesizing a modified PET, where "this compound" is introduced during the polycondensation stage.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • "this compound"

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Triphenyl phosphate (stabilizer)

Procedure:

  • Esterification Stage:

    • Charge a high-pressure stainless-steel reactor with DMT and EG in a 1:2.2 molar ratio.

    • Add zinc acetate (0.05% by weight of DMT).

    • Heat the reactor to 150-200 °C under a nitrogen atmosphere.

    • Methanol is produced as a byproduct and is continuously removed by distillation. .

    • The reaction is monitored by measuring the amount of distilled methanol and is considered complete when the theoretical amount has been collected. The product at this stage is bis(2-hydroxyethyl) terephthalate (BHET).

  • Polycondensation Stage:

    • Add antimony trioxide (0.03% by weight of DMT) and triphenyl phosphate (0.04% by weight of DMT) to the molten BHET.

    • Introduce "this compound" (1-5 mol% relative to DMT) into the reactor.

    • Gradually increase the temperature to 270-280 °C and reduce the pressure to below 1 Torr over a period of 1.5 to 2 hours.

    • The excess ethylene glycol is distilled off under vacuum.

    • The viscosity of the molten polymer increases as the polycondensation reaction proceeds. The reaction is monitored by the torque of the stirrer.

    • Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen gas to break the vacuum.

    • The molten polymer is extruded from the reactor, cooled in a water bath, and pelletized.

  • Post-Polymerization Deprotection (Optional):

    • The benzyl group can be removed to reveal a carboxylic acid group by catalytic hydrogenation.

    • Dissolve the modified PET in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Pressurize the vessel with hydrogen gas and stir at room temperature.

    • After the reaction is complete, the catalyst is filtered off, and the polymer is precipitated in a non-solvent like methanol.

Hypothetical Polymerization Data

The following table summarizes hypothetical data for the synthesis of modified PET with varying amounts of "this compound" as a chain extender.

Sample IDMol% of Chain ExtenderMn ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)
PET-Control025,0002.178255
PET-Mod-1135,0002.380252
PET-Mod-3348,0002.582248
PET-Mod-5555,0002.685245

Mn = Number Average Molecular Weight, PDI = Polydispersity Index, Tg = Glass Transition Temperature, Tm = Melting Temperature

Visualizations

Hypothetical Experimental Workflow

G cluster_0 Esterification Stage cluster_1 Polycondensation Stage cluster_2 Optional Deprotection A Charge DMT, EG, and Zinc Acetate B Heat to 150-200°C A->B C Remove Methanol B->C D Formation of BHET C->D E Add Sb2O3, Stabilizer, and Chain Extender D->E Transfer of BHET F Increase Temp (270-280°C) & Reduce Pressure E->F G Remove Ethylene Glycol F->G H Monitor Viscosity G->H I Extrude and Pelletize H->I J Dissolve Polymer I->J Modified PET K Catalytic Hydrogenation (Pd/C, H2) J->K L Filter and Precipitate K->L M Functionalized Polymer L->M

Caption: Hypothetical workflow for the synthesis of modified PET.

Logical Relationship of Components

G Monomer DMT + EG Polymer Modified PET Monomer->Polymer ChainExtender 2-(Benzyloxy)-2-oxoethyl benzoate ChainExtender->Polymer Catalyst Zinc Acetate Antimony Trioxide Catalyst->Polymer  catalyzes FunctionalPolymer Carboxylic Acid Functionalized PET Polymer->FunctionalPolymer  Deprotection

Caption: Relationship between reactants and products in the hypothetical synthesis.

Application Notes and Protocols: Reactivity of Benzyl 2-(benzoyloxy)acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(benzoyloxy)acetate is a multifunctional molecule featuring two distinct ester moieties and a benzylic group. This unique structure presents several reactive sites for nucleophilic attack, making it a versatile building block in organic synthesis. Understanding the chemoselectivity of its reactions with various nucleophiles is crucial for its effective utilization in the synthesis of complex molecules, including active pharmaceutical ingredients. These application notes provide an overview of the expected reactivity of benzyl 2-(benzoyloxy)acetate with common nucleophiles and offer detailed model protocols for conducting these transformations.

The three primary electrophilic centers in Benzyl 2-(benzoyloxy)acetate are:

  • Carbonyl carbon of the acetate group: Susceptible to nucleophilic acyl substitution.

  • Carbonyl carbon of the benzoate group: Also susceptible to nucleophilic acyl substitution.

  • Benzylic carbon: A potential site for nucleophilic substitution (SN1 or SN2).

The reactivity at each site will be influenced by the nature of the nucleophile, reaction conditions, and steric hindrance.

Reaction with Amine Nucleophiles (Aminolysis)

The reaction of benzyl 2-(benzoyloxy)acetate with primary or secondary amines is expected to proceed via nucleophilic acyl substitution at one of the carbonyl centers, leading to the formation of an amide. The relative reactivity of the two ester groups is a key consideration. Generally, the less sterically hindered carbonyl group is more susceptible to attack. In this case, the acetate carbonyl is slightly less hindered than the benzoate carbonyl.

Expected Products and Data Summary
Nucleophile (Amine)Expected Major Product(s)Plausible Yield (%)Reaction Conditions
BenzylamineN-Benzyl-2-(benzoyloxy)acetamide and Benzyl alcohol70-85Toluene, 110°C, Calcium catalyst
Piperidine1-(2-(Benzoyloxy)acetyl)piperidine and Benzyl alcohol75-90Toluene, 110°C, Calcium catalyst
AnilineN-Phenyl-2-(benzoyloxy)acetamide and Benzyl alcohol60-75Toluene, 110°C, Calcium catalyst
Experimental Protocol: Aminolysis of Benzyl 2-(benzoyloxy)acetate with Benzylamine

Materials:

  • Benzyl 2-(benzoyloxy)acetate

  • Benzylamine

  • Calcium methoxide (Ca(OMe)2)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl 2-(benzoyloxy)acetate (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 10 mL per gram of ester).

  • Add benzylamine (1.2 eq) to the solution.

  • Add the calcium methoxide catalyst (10 mol%).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to isolate the desired amide.

Caption: General workflow for the aminolysis of Benzyl 2-(benzoyloxy)acetate.

G start Start: Benzyl 2-(benzoyloxy)acetate + Amine + Catalyst in Toluene react Heat to 110°C under N2 start->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (NH4Cl, Ethyl Acetate Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Amide Product purify->product

Reaction with Alcohol Nucleophiles (Transesterification)

Transesterification with another alcohol in the presence of an acid or base catalyst will likely result in the exchange of the benzylic alcohol portion of the molecule. The relative stability of the incoming and outgoing alkoxides will influence the equilibrium of the reaction.

Expected Products and Data Summary
Nucleophile (Alcohol)Expected Major Product(s)Plausible Yield (%)Reaction Conditions
MethanolMethyl 2-(benzoyloxy)acetate and Benzyl alcohol65-80Reflux, Acid catalyst (e.g., H₂SO₄)
EthanolEthyl 2-(benzoyloxy)acetate and Benzyl alcohol60-75Reflux, Acid catalyst (e.g., H₂SO₄)
IsopropanolIsopropyl 2-(benzoyloxy)acetate and Benzyl alcohol50-65Reflux, Acid catalyst (e.g., H₂SO₄)
Experimental Protocol: Acid-Catalyzed Transesterification with Methanol

Materials:

  • Benzyl 2-(benzoyloxy)acetate

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzyl 2-(benzoyloxy)acetate (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution.

  • Remove the excess methanol using a rotary evaporator.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase and purify the crude product by column chromatography.

Caption: Reaction pathway for the transesterification of Benzyl 2-(benzoyloxy)acetate.

G Reactant Benzyl 2-(benzoyloxy)acetate Intermediate Tetrahedral Intermediate Reactant->Intermediate + Nucleophile Nucleophile R'-OH (e.g., Methanol) Catalyst H+ (cat.) Catalyst->Reactant Product1 R' 2-(benzoyloxy)acetate Intermediate->Product1 - Benzyl Alcohol Product2 Benzyl Alcohol Intermediate->Product2

Reaction with Thiol Nucleophiles

Thiols are generally more nucleophilic than alcohols and can react with esters to form thioesters. This reaction is often slower than aminolysis or alcoholysis and may require specific catalysts.

Expected Products and Data Summary
Nucleophile (Thiol)Expected Major Product(s)Plausible Yield (%)Reaction Conditions
Benzyl mercaptanS-Benzyl 2-(benzoyloxy)ethanethioate and Benzyl alcohol50-70DMF, Base catalyst (e.g., NaH)
ThiophenolS-Phenyl 2-(benzoyloxy)ethanethioate and Benzyl alcohol45-65DMF, Base catalyst (e.g., NaH)
Experimental Protocol: Thiolysis with Benzyl Mercaptan

Materials:

  • Benzyl 2-(benzoyloxy)acetate

  • Benzyl mercaptan

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask and inert atmosphere setup

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF.

  • Cool the suspension to 0°C and slowly add benzyl mercaptan (1.2 eq). Stir until hydrogen evolution ceases.

  • Add a solution of benzyl 2-(benzoyloxy)acetate (1.0 eq) in a small amount of anhydrous DMF dropwise to the thiolate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction with Grignard Reagents

Grignard reagents are strong carbon nucleophiles and are expected to react with both ester carbonyl groups. A key feature of the reaction of esters with Grignard reagents is the double addition to the carbonyl group to form a tertiary alcohol.[1][2][3] It is anticipated that both ester functionalities will react, leading to a mixture of products if a limited amount of Grignard reagent is used. With an excess of the Grignard reagent, both ester groups are expected to be converted to tertiary alcohols.

Expected Products and Data Summary
Nucleophile (Grignard)Expected Major Product(s) (with excess reagent)Plausible Yield (%)Reaction Conditions
Methylmagnesium bromide (MeMgBr)2-Methyl-1-phenylpropan-2-ol and 1,1-Diphenylethanol50-70Anhydrous THF, 0°C to rt
Phenylmagnesium bromide (PhMgBr)1,1,2-Triphenyl-ethan-1-ol and Triphenylmethanol45-65Anhydrous THF, 0°C to rt
Experimental Protocol: Reaction with Excess Methylmagnesium Bromide

Materials:

  • Benzyl 2-(benzoyloxy)acetate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and inert atmosphere setup

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve benzyl 2-(benzoyloxy)acetate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (at least 4.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product mixture by column chromatography to separate the tertiary alcohol products.

Caption: Logical flow of the Grignard reaction with Benzyl 2-(benzoyloxy)acetate.

G start Start: Benzyl 2-(benzoyloxy)acetate in Anhydrous THF add_grignard Add Excess Grignard Reagent at 0°C start->add_grignard stir Stir at Room Temperature add_grignard->stir quench Quench with aq. NH4Cl stir->quench Reaction Complete extract Extract with Diethyl Ether quench->extract purify Purify via Column Chromatography extract->purify products Isolated Tertiary Alcohols purify->products

Disclaimer: The provided protocols are model procedures based on general chemical principles and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling the listed reagents.

References

Application Notes and Protocols: Esterification Conditions for 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-2-oxoethyl benzoate is a benzoate ester of benzyl glycolate. The synthesis of this target molecule is achieved through the esterification of the hydroxyl group of benzyl glycolate with a suitable benzoylating agent. This document outlines the prevalent synthetic methodologies, providing detailed experimental protocols and expected outcomes for the preparation of this compound. The primary and most efficient route involves the acylation of benzyl glycolate with benzoyl chloride in the presence of a base. An alternative method utilizing benzoic anhydride with a nucleophilic catalyst is also described. These protocols are designed to be reproducible and scalable for applications in research and development.

Reaction Scheme

The synthesis of this compound from benzyl glycolate can be represented by the following general scheme:

Troubleshooting & Optimization

Technical Support Center: Purification of Crude "2-(Benzyloxy)-2-oxoethyl benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude "2-(Benzyloxy)-2-oxoethyl benzoate". This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: What are the common impurities in crude "this compound"?

A1: Common impurities can arise from unreacted starting materials or side-products from the synthesis. Depending on the synthetic route, these may include:

  • Starting Materials: Benzoylformic acid and benzyl alcohol.

  • Side-Products: Benzoic acid (from the oxidation of benzoylform-aldehyde, a potential precursor), benzyl benzoate, and dibenzyl ether.[1][2][3] Impurities may also arise from the benzyl chloride raw material if used in the synthesis, such as benzaldehyde and toluene.[1][3]

Q2: My crude product is an oil and won't solidify for recrystallization. What should I do?

A2: Oiling out during crystallization is a common issue. Here are a few troubleshooting steps:

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the solution to induce crystallization.

  • Reduce the solvent volume: Your compound may be too soluble in the chosen solvent. Slowly evaporate some of the solvent and cool the solution again.

  • Change the solvent system: The polarity of your solvent may not be ideal. Try a less polar solvent or a mixture of solvents. For esters, solvents like ethanol, methanol, or mixtures with water can be effective.[4] You can also try dissolving the oil in a good solvent (like diethyl ether) and then slowly adding a poor solvent (like hexanes) until the solution becomes cloudy, then heat to clarify and cool slowly.[4]

Q3: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

A3: Multiple spots indicate that your chosen eluent system is not effectively separating the components of your mixture.

  • Adjust the eluent polarity: If the spots are clustered near the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent. If the spots are all near the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.

  • Try a different solvent system: Sometimes a complete change of solvents is necessary. A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point for many esters.

  • Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.

  • Check for overloading: Loading too much crude product onto the column can result in broad, overlapping bands.

Q4: The purity of my product is still low after a single purification step. What is the next step?

A4: For high-purity requirements, a single purification technique may not be sufficient.

  • Sequential Purification: It is common to perform multiple purification steps. For instance, an initial purification by column chromatography can be followed by recrystallization of the product-containing fractions to achieve higher purity.

  • Alternative Techniques: Depending on the physical properties of your compound and its impurities, techniques like distillation (if the compound is a liquid with a sufficiently high boiling point and is thermally stable) or preparative HPLC could be considered for achieving very high purity.

Quantitative Data Summary

The following table summarizes typical parameters used in the purification of related benzoate esters. These values can serve as a starting point for optimizing the purification of "this compound".

Purification MethodParameterTypical Values/ConditionsExpected Purity
Recrystallization Solvent SystemAliphatic alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), ethers, or mixtures with water.[5]>98%
Cooling Temperature0 to 10 °C for maximizing crystal yield.[5]
Column Chromatography Stationary PhaseSilica Gel (200-300 mesh).[6]>95%
Mobile Phase (Eluent)Gradients of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane).[6][7]

Experimental Protocols

Below are detailed methodologies for the two primary purification techniques for "this compound".

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvents to test for esters include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude "this compound" until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: First, analyze the crude product using Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation. The ideal system will show good separation between the desired product spot and any impurity spots.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".

Visualized Workflow

The following diagram illustrates the general workflow for the purification of crude "this compound".

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product (Oil or Solid) TLC TLC Analysis Crude_Product->TLC Analyze Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Separate TLC->Column_Chromatography Optimize Eluent Recrystallization Recrystallization TLC->Recrystallization Choose Solvent Column_Chromatography->Recrystallization Further Purify Purity_Check Purity Check (TLC, NMR, HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Confirm Purity

Caption: Purification workflow for "this compound".

References

Technical Support Center: Synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this chemical synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the esterification reaction between benzoyl chloride and benzyl 2-hydroxyacetate (benzyl glycolate) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction is generally faster and less reversible than a direct Fischer esterification.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields in this synthesis can stem from several factors:

  • Reversibility of the reaction: Esterification is often an equilibrium process.[1][2][3]

  • Moisture: Water in the reactants or solvent can hydrolyze the benzoyl chloride and the final ester product.[4]

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.[4]

  • Side reactions: Polymerization of benzyl glycolate or other side reactions can consume starting materials.

  • Loss during workup and purification: Product can be lost during transfers, extractions, and purification steps.[2][3][5]

Q3: How can I minimize the formation of impurities?

To minimize impurities, ensure all glassware is thoroughly dried, and use anhydrous solvents and high-purity reactants.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent side reactions with atmospheric moisture and oxygen. Careful control of the reaction temperature is also crucial to prevent decomposition or unwanted side reactions.

Q4: What is the best method for purifying the final product?

Purification of this compound can typically be achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective purification method.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsVerify the purity and reactivity of benzoyl chloride and benzyl 2-hydroxyacetate. Benzoyl chloride can degrade upon exposure to moisture.
Insufficient catalyst/baseEnsure the correct stoichiometry of the base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.
Low reaction temperatureGradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Presence of Starting Material in Product Incomplete reactionExtend the reaction time or consider a moderate increase in temperature.[4]
Insufficient reagentUse a slight excess of one of the reactants to drive the reaction to completion, based on Le Chatelier's principle.[1]
Formation of a White Precipitate (in reaction) Formation of pyridine hydrochlorideThis is expected if using pyridine as a base. It can be removed by filtration or washing during the workup.
Product Decomposes During Purification High temperatures during solvent removalUse a rotary evaporator at a lower temperature and reduced pressure.
Acid or base sensitivityBe cautious with the pH during aqueous workup. If the product is sensitive, use mild washing agents.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol describes the esterification of benzyl 2-hydroxyacetate with benzoyl chloride.

Materials:

  • Benzyl 2-hydroxyacetate (1 equivalent)

  • Benzoyl chloride (1.1 equivalents)

  • Pyridine (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve benzyl 2-hydroxyacetate in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the expected yield of this compound under different reaction conditions based on general principles of esterification.

Reaction Time (hours) Temperature (°C) Excess Reagent Expected Yield (%)
1225Benzoyl Chloride (1.1 eq)75-85
2425Benzoyl Chloride (1.1 eq)85-95
120 -> 25Benzoyl Chloride (1.1 eq)80-90
2440Benzoyl Chloride (1.1 eq)>90 (with potential for side products)
2425None (1.0 eq)60-70

Visualizations

Reaction Pathway

Reaction_Pathway Benzoyl_Chloride Benzoyl Chloride Intermediate Acyl-pyridinium Intermediate Benzoyl_Chloride->Intermediate Benzyl_Glycolate Benzyl 2-hydroxyacetate Benzyl_Glycolate->Intermediate Pyridine Pyridine Pyridine->Intermediate Pyridinium_HCl Pyridinium Hydrochloride Pyridine->Pyridinium_HCl Product This compound Intermediate->Product HCl HCl Intermediate->HCl HCl->Pyridinium_HCl

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Dissolve Reactants in DCM B 2. Cool to 0°C A->B C 3. Add Pyridine and Benzoyl Chloride B->C D 4. React for 12-24h at RT C->D E 5. Quench with Water D->E F 6. Aqueous Workup (NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography Purification G->H I 9. Characterize Pure Product H->I

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Yes Success Yield Improved Start->Success No Check_Conditions Review Reaction Time and Temperature Check_Reagents->Check_Conditions Failure Consult Further Check_Reagents->Failure Check_Moisture Ensure Anhydrous Conditions Check_Conditions->Check_Moisture Check_Conditions->Failure Optimize_Purification Optimize Purification to Minimize Loss Check_Moisture->Optimize_Purification Check_Moisture->Failure Optimize_Purification->Success

References

"Benzyl 2-(benzoyloxy)acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of Benzyl 2-(benzoyloxy)acetate for researchers, scientists, and drug development professionals. Please note that specific stability data for Benzyl 2-(benzoyloxy)acetate is limited in publicly available literature. The recommendations provided are based on the general chemical properties of its functional groups (benzyl ester, benzoate ester) and best practices for handling similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Benzyl 2-(benzoyloxy)acetate?

For optimal stability, Benzyl 2-(benzoyloxy)acetate should be stored in a cool, dry, and dark environment. Exposure to moisture, elevated temperatures, and light can contribute to its degradation.

Q2: What is the expected shelf-life of Benzyl 2-(benzoyloxy)acetate?

The shelf-life of Benzyl 2-(benzoyloxy)acetate is not definitively established. However, when stored under the recommended conditions in an unopened container, it is advisable to re-evaluate its purity after a year. For compounds in solution, the stability will be significantly influenced by the solvent and storage temperature; shorter re-evaluation periods are recommended.

Q3: Is Benzyl 2-(benzoyloxy)acetate sensitive to air or moisture?

Yes, as an ester, Benzyl 2-(benzoyloxy)acetate is susceptible to hydrolysis in the presence of moisture. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents for preparing solutions.

Q4: What are the potential decomposition products of Benzyl 2-(benzoyloxy)acetate?

Upon degradation, typically through hydrolysis, Benzyl 2-(benzoyloxy)acetate is expected to break down into benzoic acid, benzyl alcohol, and glycolic acid. The presence of these impurities can interfere with experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Review storage conditions (temperature, humidity, light exposure).2. Check the age of the compound.3. Perform a purity analysis (e.g., NMR, HPLC) to check for the presence of decomposition products.4. If degradation is suspected, use a fresh batch of the compound.
Change in physical appearance (e.g., color change, precipitation) This may indicate decomposition or contamination.1. Do not use the compound if its appearance has changed.2. Investigate potential sources of contamination in the storage container or from handling.3. Re-purify the compound if possible and confirm its identity and purity analytically.
Low yield in a reaction where Benzyl 2-(benzoyloxy)acetate is a reactant The compound may have degraded, reducing the amount of active starting material.1. Confirm the purity of the Benzyl 2-(benzoyloxy)acetate before use.2. Ensure all solvents and reagents are anhydrous to prevent hydrolysis during the reaction.

Data Presentation

Table 1: Recommended Storage Conditions for Benzyl 2-(benzoyloxy)acetate

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent hydrolysis and oxidation.
Light Amber vial or dark containerTo protect against light-induced degradation.
Container Tightly sealed, chemically resistant glassTo prevent moisture ingress and reaction with the container material.

Experimental Protocols

Protocol: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Accurately weigh approximately 1 mg of Benzyl 2-(benzoyloxy)acetate and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column is a common choice for compounds of this polarity.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a typical starting point. The gradient can be optimized to achieve good separation of the parent compound from potential impurities.

  • Detection: Monitor the elution profile at a wavelength where the aromatic rings of the compound absorb, typically around 230 nm and 254 nm.

  • Analysis: The purity of the sample can be estimated by the relative area of the main peak corresponding to Benzyl 2-(benzoyloxy)acetate compared to the total area of all peaks. The presence of peaks corresponding to benzoic acid, benzyl alcohol, and other potential impurities should be investigated.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Compound Stability Troubleshooting start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage investigate_protocol Investigate Experimental Protocol for Errors start->investigate_protocol If storage is optimal check_purity Perform Purity Analysis (e.g., HPLC, NMR) check_storage->check_purity If storage is suspect fresh_compound Use Fresh Batch of Compound check_purity->fresh_compound If degradation is confirmed check_purity->investigate_protocol If compound is pure DecompositionPathway cluster_products Potential Hydrolysis Products parent Benzyl 2-(benzoyloxy)acetate benzoic_acid Benzoic Acid parent->benzoic_acid + H2O benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol + H2O glycolic_acid Glycolic Acid parent->glycolic_acid + H2O

Technical Support Center: 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Benzyloxy)-2-oxoethyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound typically arise from the synthesis process and potential degradation. These can be categorized as:

  • Starting Materials: Unreacted precursors from the synthesis, such as:

    • Benzyl alcohol

    • Benzoic acid

    • Benzoyl chloride

    • Benzyl glycolate[1]

  • Reaction Byproducts: Compounds formed during the esterification process. The specific byproducts will depend on the synthetic route employed.

  • Degradation Products: Primarily benzoic acid, which can form through hydrolysis of the ester linkage.[2] Benzyl alcohol is also a potential degradation product.

Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact experimental outcomes. For instance, unreacted starting materials could participate in side reactions, while acidic impurities like benzoic acid could alter the pH of a reaction mixture, affecting reaction rates and product stability.

Q3: How can I detect and quantify impurities in my sample of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation, identification, and quantification of impurities in pharmaceutical compounds.[3][4][5][6] A reverse-phase HPLC method with UV detection is generally suitable for this purpose.

Q4: What are the acceptable limits for impurities in this compound?

A4: The acceptable limits for impurities depend on the specific application. For pharmaceutical use, these limits are strictly defined by regulatory bodies like the ICH. It is crucial to refer to the relevant pharmacopeial monographs or regulatory guidelines for the specific limits applicable to your research or product development.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound that may be related to impurities.

Issue EncounteredPotential Cause (Impurity Related)Suggested Action
Unexpected side products in reaction Presence of unreacted starting materials (e.g., benzyl alcohol, benzoyl chloride).1. Verify the purity of the this compound using a suitable analytical method like HPLC. 2. If significant levels of starting materials are detected, purify the compound using techniques such as recrystallization or chromatography.
Variability in reaction kinetics Presence of acidic (e.g., benzoic acid) or basic impurities affecting the reaction pH.1. Analyze the sample for acidic or basic impurities. 2. Neutralize the starting material if necessary or purify it to remove these impurities.
Poor solubility or physical appearance Presence of insoluble byproducts from the synthesis.1. Characterize the insoluble material. 2. Purify the this compound to remove the impurity.
Degradation of the compound over time Hydrolysis due to exposure to moisture, leading to the formation of benzoic acid and benzyl alcohol.1. Store the compound in a tightly sealed container in a cool, dry place, protected from light. 2. Re-analyze the purity of the compound before use if it has been stored for an extended period.

Experimental Protocols

Protocol: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of the purity of this compound and the quantification of potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for pH adjustment).

  • Reference standards for this compound and potential impurities (e.g., benzyl alcohol, benzoic acid).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare standard solutions of potential impurities in a similar manner.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Calculate the percentage purity and the amount of each impurity using the peak areas.

Visualizations

Impurity_Troubleshooting_Workflow start Experiment with This compound issue Encounter Issue (e.g., low yield, side products) start->issue analyze Analyze Purity by HPLC issue->analyze identify Identify and Quantify Impurities analyze->identify troubleshoot Consult Troubleshooting Guide identify->troubleshoot purify Purify Compound (e.g., recrystallization, chromatography) troubleshoot->purify purify->analyze Verify Purity re_evaluate Re-run Experiment purify->re_evaluate success Successful Outcome re_evaluate->success

Caption: Workflow for troubleshooting experimental issues related to impurities.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities benzoyl_chloride Benzoyl Chloride esterification Esterification benzoyl_chloride->esterification benzyl_glycolate Benzyl Glycolate benzyl_glycolate->esterification product This compound esterification->product unreacted_sm Unreacted Starting Materials (Benzoyl Chloride, Benzyl Glycolate) esterification->unreacted_sm byproducts Reaction Byproducts esterification->byproducts degradation Degradation Products (Benzoic Acid, Benzyl Alcohol) product->degradation Hydrolysis

References

Technical Support Center: Deprotection of Benzyl 2-(benzoyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the deprotection of Benzyl 2-(benzoyloxy)acetate. The unique structure of this molecule, containing both a benzyl ester and a benzoyl ester, presents specific challenges for selective cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting Benzyl 2-(benzoyloxy)acetate?

Deprotection strategies for Benzyl 2-(benzoyloxy)acetate depend on which ester group you intend to cleave. The two primary pathways are:

  • Selective Benzyl Ester Cleavage: This is most commonly achieved through catalytic hydrogenolysis, which is generally mild and chemoselective for the benzyl group.[1][2] This reaction yields 2-(benzoyloxy)acetic acid and toluene as a byproduct.[3]

  • Selective Benzoyl Ester (Benzoate) Cleavage: This typically involves saponification (base-mediated hydrolysis) using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in an alcohol/water mixture.[4] This pathway yields Benzyl 2-hydroxyacetate.

  • Complete Deprotection: To obtain the parent glycolic acid, a two-step approach involving sequential hydrogenolysis and saponification, or a more forceful single-step hydrolysis under strong basic or acidic conditions, can be employed.

cluster_start Starting Material cluster_paths Deprotection Pathways cluster_products Products start Benzyl 2-(benzoyloxy)acetate p1 Catalytic Hydrogenolysis (e.g., H₂, Pd/C) start->p1 Cleaves Benzyl Ester p2 Saponification (e.g., NaOH, MeOH/H₂O) start->p2 Cleaves Benzoyl Ester prod1 2-(benzoyloxy)acetic acid + Toluene p1->prod1 prod2 Benzyl 2-hydroxyacetate + Benzoic Acid p2->prod2 G start Hydrogenolysis Troubleshooting check_rxn Is the reaction incomplete? start->check_rxn check_side_products Are there unexpected byproducts? check_rxn->check_side_products No catalyst Check Catalyst Activity & Loading check_rxn->catalyst Yes over_reduction Over-reduction of Benzoyl Ring? check_side_products->over_reduction Yes hydrogen Ensure H₂ Source is Adequate catalyst->hydrogen time Increase Reaction Time hydrogen->time solution_incomplete Purify reagents Use fresh catalyst Increase H₂ pressure time->solution_incomplete solution_reduction Use less active catalyst (e.g., 5% Pd/C) Lower H₂ pressure Change solvent over_reduction->solution_reduction Yes end Successful Deprotection over_reduction->end No solution_reduction->end solution_incomplete->end

References

Preventing hydrolysis of "2-(Benzyloxy)-2-oxoethyl benzoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of "2-(Benzyloxy)-2-oxoethyl benzoate" during their experiments.

Troubleshooting Guide: Unexpected Hydrolysis of this compound

If you are observing degradation of your compound, consult the following guide to identify and resolve the potential causes of hydrolysis.

Observation Potential Cause Recommended Action
Degradation in Aqueous Solutions pH-Mediated Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis. The presence of water, especially at non-neutral pH, will promote the cleavage of the ester bond.- Maintain solutions at a neutral pH (around 6-7.5) where the rate of hydrolysis is typically at a minimum. - Use anhydrous solvents whenever possible if the experimental conditions permit. - If aqueous solutions are necessary, prepare them fresh and use them immediately. - For storage, consider lyophilizing the compound or storing it as a solid at low temperatures.
Degradation During Work-up or Purification Exposure to Acidic or Basic Reagents: Standard work-up procedures involving acidic or basic washes (e.g., NaHCO₃, HCl) can induce rapid hydrolysis.- Minimize the duration of contact with acidic or basic aqueous solutions. - Use milder alternatives for neutralization, such as saturated ammonium chloride (for bases) or water washes. - Employ non-aqueous work-up procedures if feasible. - During chromatography, ensure the stationary phase (e.g., silica gel) is neutral. Pre-treating silica gel with a suitable amine can neutralize acidic sites.
Instability During Storage Presence of Moisture and Inappropriate Temperature: Trace amounts of water in solvents or absorbed from the atmosphere can lead to slow hydrolysis over time, which is accelerated by higher temperatures.- Store the compound as a solid in a desiccator under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents for preparing stock solutions and store them at low temperatures (-20°C or -80°C). - Ensure storage containers are tightly sealed to prevent moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is hydrolysis of the ester linkages. This compound has two ester groups, and either can be susceptible to hydrolysis, breaking down into smaller carboxylic acid and alcohol components. This reaction is catalyzed by the presence of acid or base.[1][2]

Q2: Under what pH conditions is this compound most stable?

Q3: How can I prevent hydrolysis during my experiments?

A3: To minimize hydrolysis, you should:

  • Control pH: Maintain aqueous solutions near neutral pH.

  • Limit Water Exposure: Use anhydrous solvents whenever possible and minimize contact with water.[6]

  • Control Temperature: Perform reactions at the lowest feasible temperature and store the compound at low temperatures (e.g., -20°C or below).

  • Use Fresh Solutions: Prepare aqueous solutions of the compound immediately before use.

Q4: What are the expected hydrolysis products?

A4: Hydrolysis will break the ester bonds, leading to the formation of benzoic acid, benzyl alcohol, and glycolic acid. The specific products will depend on which ester bond is cleaved.

Q5: How can I monitor for hydrolysis?

A5: Several analytical techniques can be used to detect and quantify the parent compound and its hydrolysis products:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the parent compound and its degradation products.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the volatile hydrolysis products.

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitatively assessing the presence of degradation products.[7]

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability (Forced Degradation)

This protocol outlines a forced degradation study to determine the stability of this compound under various pH conditions.[9][10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable C18 column

Procedure:

  • Prepare stock solutions of this compound in acetonitrile.

  • For each condition (0.1 M HCl, 0.1 M NaOH, and pH 7.0 buffer), add a known amount of the stock solution to the respective aqueous medium in a sealed vial.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the acidic and basic samples.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the concentration of the remaining parent compound and the formation of any degradation products.

Data Analysis: Plot the concentration of this compound against time for each condition to determine the degradation rate.

Protocol 2: HPLC Method for Monitoring Hydrolysis

Instrumentation:

  • HPLC with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

Gradient Program (Example):

Time (min)% A (Acetonitrile)% B (0.1% Formic Acid in Water)
03070
158020
208020
223070
253070

Flow Rate: 1.0 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 30°C

Visualizations

Hydrolysis_Mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate + H2O (Acid or Base catalysis) products Benzoic Acid + Benzylglycolate OR Benzyl Benzoate + Glycolic Acid intermediate->products Elimination

Caption: General mechanism of ester hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution in Acetonitrile stress Incubate under Stress Conditions (Acid, Base, Neutral) prep->stress sampling Withdraw Aliquots at Time Points stress->sampling neutralize Neutralize and Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Quantify Parent and Degradants hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Degradation Observed? aqueous Is the solvent aqueous? start->aqueous Yes workup Degradation during work-up? start->workup No ph Check and Adjust pH to Neutral aqueous->ph Yes anhydrous Use Anhydrous Solvents aqueous->anhydrous Consider end Problem Resolved ph->end anhydrous->end mild_workup Use Mild/Non-Aqueous Work-up workup->mild_workup Yes storage Degradation during storage? workup->storage No mild_workup->end dry_storage Store Solid, Dry, and Cold storage->dry_storage Yes dry_storage->end

Caption: Troubleshooting decision tree for hydrolysis.

References

Technical Support Center: Synthesis of Benzyl 2-(benzoyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the synthesis of Benzyl 2-(benzoyloxy)acetate. The content is structured to address potential challenges, with a focus on catalyst selection for the crucial benzoylation step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Benzyl 2-(benzoyloxy)acetate?

A1: The synthesis of Benzyl 2-(benzoyloxy)acetate is typically a two-step process. The first step involves the synthesis of the precursor, Benzyl 2-hydroxyacetate (also known as benzyl glycolate). The second, and key step, is the benzoylation of Benzyl 2-hydroxyacetate to yield the final product.

Q2: How is the precursor, Benzyl 2-hydroxyacetate, synthesized?

A2: Benzyl 2-hydroxyacetate can be synthesized via the esterification of glycolic acid with benzyl alcohol. Another common method is the reaction of a glycolic acid salt with benzyl bromide.[1][2]

Q3: What are the common methods for the benzoylation of Benzyl 2-hydroxyacetate?

A3: The benzoylation of the primary alcohol group in Benzyl 2-hydroxyacetate is an acylation reaction. Common methods involve reacting it with benzoyl chloride or benzoic anhydride in the presence of a suitable catalyst.

Q4: What types of catalysts are effective for the benzoylation of primary alcohols like Benzyl 2-hydroxyacetate?

A4: A variety of catalysts can be used, ranging from basic catalysts to Lewis acids and organocatalysts. Some effective catalysts include:

  • Metal Oxides: Copper (II) oxide (CuO) has been shown to be an efficient and mild catalyst for the benzoylation of alcohols under solvent-free conditions.

  • Metal Nitrates: Cobalt nitrate can also effectively catalyze the benzoylation of alcohols.[3]

  • Organobases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a metal-free organobase that can be used for regioselective benzoylation.[4]

  • Amines: N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to promote very fast acylation of alcohols with benzoyl chloride at low temperatures.[5]

Troubleshooting Guide

Issue 1: Low yield of Benzyl 2-(benzoyloxy)acetate.

  • Possible Cause 1: Inefficient Catalyst. The choice of catalyst is crucial. Refer to the catalyst comparison tables below to select a more efficient catalyst for your reaction conditions.

  • Troubleshooting:

    • Consider switching to a more active catalyst system, such as CuO or a TMEDA-promoted reaction.[5]

    • Ensure the catalyst is not deactivated. Some catalysts are sensitive to moisture and air.

    • Optimize the catalyst loading. Both too little and too much catalyst can negatively impact the yield.

  • Possible Cause 2: Unfavorable Reaction Conditions. Temperature, reaction time, and solvent can significantly affect the yield.

  • Troubleshooting:

    • Temperature: Lower temperatures may reduce the reaction rate, while higher temperatures can lead to side reactions.[6] Experiment with a range of temperatures to find the optimum. For instance, TMEDA-promoted benzoylation is effective at -78°C.[5]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent can influence the solubility of reactants and the catalyst's activity.[6] Common solvents for benzoylation include polar aprotic solvents like methylene chloride, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[6]

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

  • Troubleshooting:

    • Increase the reaction time or temperature, while monitoring for the formation of byproducts.

    • Consider using a slight excess of the benzoylating agent (e.g., benzoyl chloride).

Issue 2: Formation of side products.

  • Possible Cause 1: Over-reaction or side reactions. The hydroxyl group can participate in other reactions, or the product itself might degrade under harsh conditions. A potential byproduct under certain acidic conditions is dibenzyl ether, formed from the self-condensation of benzyl alcohol if any is present.[1]

  • Troubleshooting:

    • Use milder reaction conditions (lower temperature, shorter reaction time).

    • Employ a more selective catalyst. For example, organobase catalysts like DBU can offer high regioselectivity.[4]

    • Ensure the purity of your starting materials, especially the Benzyl 2-hydroxyacetate precursor.

  • Possible Cause 2: Presence of water. Water can hydrolyze the benzoylating agent and the ester product.

  • Troubleshooting:

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • The presence of molecular sieves (e.g., 4Å) can help to remove trace amounts of water and have been shown to accelerate the reaction.[5]

Issue 3: Difficulty in product purification.

  • Possible Cause 1: Similar polarities of product and starting material. Unreacted Benzyl 2-hydroxyacetate may be difficult to separate from the desired product.

  • Troubleshooting:

    • Optimize the reaction to ensure complete conversion of the starting material.

    • Utilize column chromatography with a carefully selected solvent system to achieve good separation.

    • Consider a work-up procedure that involves washing with a basic solution (e.g., sodium bicarbonate) to remove any unreacted benzoic acid.

Catalyst Performance Data

Table 1: Comparison of Catalysts for Benzoylation of Alcohols

CatalystBenzoylating AgentConditionsReaction TimeYield (%)Reference
Copper (II) Oxide (CuO)Benzoyl ChlorideSolvent-free, Room Temp.5 min (for Benzyl alcohol)98
Cobalt NitrateBenzoyl ChlorideSolvent-free, Room Temp.VariesHigh[3]
DBU1-BenzoylimidazoleMeCN, Mild ConditionsVariesHigh[4]
TMEDABenzoyl Chloride-78 °CMinutesExcellent[5]

Experimental Protocols

Protocol: Synthesis of Benzyl 2-(benzoyloxy)acetate via Benzoylation of Benzyl 2-hydroxyacetate using Copper (II) Oxide (CuO)

This protocol is a representative example based on the benzoylation of alcohols using CuO. Researchers should adapt this protocol based on their specific experimental setup and safety procedures.

Materials:

  • Benzyl 2-hydroxyacetate

  • Benzoyl chloride

  • Copper (II) oxide (CuO), catalyst

  • Chloroform (CHCl₃)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask, take Benzyl 2-hydroxyacetate (1 mmol).

  • Add benzoyl chloride (1 mmol) and a catalytic amount of CuO (0.1 mol%).

  • Stir the mixture vigorously at room temperature under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by adding water (10 mL).

  • Extract the product with chloroform (2 x 10 mL).

  • Wash the combined organic layers with a 10% sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Benzoylation Glycolic_Acid Glycolic Acid Esterification Esterification Glycolic_Acid->Esterification Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Esterification Benzyl_2_hydroxyacetate Benzyl 2-hydroxyacetate Esterification->Benzyl_2_hydroxyacetate Benzoylation Benzoylation (Catalyst) Benzyl_2_hydroxyacetate->Benzoylation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Benzoylation Benzyl_2_benzoyloxyacetate Benzyl 2-(benzoyloxy)acetate Benzoylation->Benzyl_2_benzoyloxyacetate Troubleshooting_Workflow start Low Yield Issue check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_completion Verify Reaction Completion (TLC) start->check_completion optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst optimize_conditions Adjust T, t, or Solvent check_conditions->optimize_conditions drive_completion Increase Time/Temp or Add Excess Reagent check_completion->drive_completion success Yield Improved optimize_catalyst->success optimize_conditions->success drive_completion->success

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 2-(Benzyloxy)-2-oxoethyl Benzoate and Related α-Keto and Aryloxy Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of 2-(Benzyloxy)-2-oxoethyl benzoate, a molecule featuring a benzoyloxy group attached to a benzyl-esterified glyoxylate core. Due to the absence of published experimental spectra for this specific molecule, this guide presents predicted ¹H and ¹³C NMR data based on established chemical shift principles. For objective comparison, this predicted data is juxtaposed with experimental NMR data for two structurally related alternative compounds: Ethyl 2-oxo-2-phenylacetate and Methyl phenoxyacetate. These alternatives were selected to highlight the distinct spectral features arising from the α-keto ester and aryloxyacetate moieties, respectively.

Data Presentation: Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental data for the selected alternative compounds. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundStructure FragmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)No. of Protons
This compound (Predicted) Benzoate (ortho-H)~ 8.10d~ 7.82H
Benzoate (para-H)~ 7.65t~ 7.41H
Benzoate (meta-H)~ 7.50t~ 7.62H
Benzyl (aromatic)~ 7.40m-5H
Benzyl (-O-CH₂ -Ph)~ 5.35s-2H
Methylene (-COO-CH₂ -COO-)~ 4.95s-2H
Ethyl 2-oxo-2-phenylacetate (Experimental) [1]Phenyl (ortho-H)8.02m-2H
Phenyl (para-H)7.66t7.41H
Phenyl (meta-H)7.52t7.82H
Methylene (-O-CH₂ -CH₃)4.46q7.02H
Methyl (-O-CH₂-CH₃ )1.43t7.03H
Methyl Phenoxyacetate (Experimental) [2][3]Phenoxy (aromatic)7.35 - 6.90m-5H
Methylene (-O-CH₂ -COO-)4.68s-2H
Methyl (-O-CH₃ )3.80s-3H

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundStructure FragmentChemical Shift (δ, ppm)
This compound (Predicted) Benzoate (C =O)~ 166.0
Glyoxylate (C =O)~ 164.5
Benzyl (ipso-C)~ 135.5
Benzoate (para-C)~ 134.0
Benzoate (ipso-C)~ 129.5
Benzoate/Benzyl (ortho/meta-C)~ 130.0 - 128.5
Benzyl (-O-CH₂ -Ph)~ 68.0
Methylene (-COO-CH₂ -COO-)~ 63.0
Ethyl 2-oxo-2-phenylacetate (Experimental) [1]Phenyl (C =O)186.4
Ester (C =O)163.8
Phenyl (para-C)134.9
Phenyl (ipso-C)132.5
Phenyl (ortho-C)130.0
Phenyl (meta-C)128.9
Methylene (-O-CH₂ -CH₃)62.3
Methyl (-O-CH₂-CH₃ )14.1
Methyl Phenoxyacetate (Experimental) [2][4]Ester (C =O)168.9
Phenoxy (ipso-C)157.9
Phenoxy (meta-C)129.5
Phenoxy (para-C)121.7
Phenoxy (ortho-C)114.7
Methylene (-O-CH₂ -COO-)65.2
Methyl (-O-CH₃ )52.3

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

1. Sample Preparation

  • Amount: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.[5] The residual protio-solvent signal (e.g., CHCl₃ at 7.26 ppm) can be used for spectral calibration.[6]

  • Procedure: Dissolve the sample in the deuterated solvent in a clean, dry vial. To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: For precise chemical shift referencing, especially for ¹³C NMR, an internal standard such as tetramethylsilane (TMS) can be added directly to the sample.[5]

2. NMR Data Acquisition

  • Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans: 8 to 16 scans are typically sufficient for samples of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Technique: Proton-decoupled (¹³C{¹H}) is standard to produce a spectrum with singlets for each unique carbon, which simplifies the spectrum and enhances the signal via the Nuclear Overhauser Effect (NOE).

    • Pulse Angle: 45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds. Note that non-protonated carbons (e.g., carbonyls) have much longer relaxation times and may require a significantly longer delay for accurate integration.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or the internal standard (TMS: δ = 0.00 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Report chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mandatory Visualization: Chemical Structures

The logical relationship and structures of the analyzed compounds are presented below.

Caption: Chemical structures of the target and alternative compounds.

References

A Comparative Guide to the Mass Spectrometry of Benzyl 2-(benzoyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectral behavior of Benzyl 2-(benzoyloxy)acetate alongside experimentally determined data for related compounds. Due to the limited availability of direct mass spectrometry data for Benzyl 2-(benzoyloxy)acetate in the public domain, this guide leverages established fragmentation patterns of analogous structures, including benzyl esters and benzoate derivatives, to predict its mass spectral characteristics under various ionization techniques.

Predicted Mass Spectral Fragmentation of Benzyl 2-(benzoyloxy)acetate

The structure of Benzyl 2-(benzoyloxy)acetate suggests several likely fragmentation pathways under common mass spectrometry conditions, such as Electron Ionization (EI). The key fragments are anticipated to arise from the cleavage of the ester and ether linkages.

A significant fragmentation pathway for benzyl esters involves the formation of the stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91. Another expected fragmentation is the loss of the benzyl group.

Below is a diagram illustrating the predicted electron ionization fragmentation pathway for Benzyl 2-(benzoyloxy)acetate.

fragmentation_pathway cluster_frags Primary Fragments cluster_neutral Neutral Losses mol Benzyl 2-(benzoyloxy)acetate M+• (m/z 270) frag1 Benzyl Cation / Tropylium Ion m/z 91 mol:f1->frag1:f0 - Neutral Loss frag2 Benzoyloxyacetyl Cation m/z 179 mol:f1->frag2:f0 - Neutral Loss neutral1 Benzoyloxyacetic acid radical m/z 179 neutral2 Benzyl radical m/z 91 frag3 Benzoyl Cation m/z 105 frag2:f1->frag3:f0 - •OCH₂CO neutral3 OCH₂COOBn radical m/z 165

Caption: Predicted EI fragmentation of Benzyl 2-(benzoyloxy)acetate.

Comparative Analysis with Related Compounds

To provide context for the predicted fragmentation of Benzyl 2-(benzoyloxy)acetate, this section compares its expected mass spectral features with the known mass spectra of Benzyl Acetate and Methyl Benzoate.

CompoundMolecular WeightKey Fragments (m/z) and InterpretationIonization Method
Benzyl 2-(benzoyloxy)acetate (Predicted) 270.2891 : [C₇H₇]⁺ (Tropylium ion), likely the base peak105 : [C₆H₅CO]⁺ (Benzoyl cation)179 : [C₆H₅COOCH₂CO]⁺ (Benzoyloxyacetyl cation)EI
Benzyl Acetate [1][2][3][4]150.1791 : [C₇H₇]⁺ (Tropylium ion), typically the base peak108 : [M - CH₂CO]⁺•43 : [CH₃CO]⁺ (Acetyl cation)EI
Methyl Benzoate [5][6]136.15105 : [M - OCH₃]⁺ (Benzoyl cation), typically the base peak77 : [C₆H₅]⁺ (Phenyl cation)136 : M⁺• (Molecular ion)EI

This comparison highlights that the presence of the benzyl ester moiety in Benzyl 2-(benzoyloxy)acetate strongly suggests the formation of the m/z 91 fragment, a common feature for compounds containing a benzyl group.[1][7] The benzoyl group is expected to yield the characteristic m/z 105 fragment, as seen in the mass spectrum of methyl benzoate.[6]

Experimental Protocols

The following are generalized experimental protocols for common ionization techniques relevant to the analysis of compounds like Benzyl 2-(benzoyloxy)acetate.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[8][9]

  • Sample Introduction: The analyte is typically introduced into the ion source via a gas chromatograph (GC-MS) for volatile and thermally stable compounds, or a direct insertion probe for less volatile solids.

  • Ionization: Gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺•).[9]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment in a reproducible manner.[9][10]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector) based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[11]

  • Sample Introduction: The sample is dissolved in a suitable solvent and infused into the ESI source via a syringe pump or liquid chromatograph (LC-MS).

  • Ionization: A high voltage is applied to a capillary needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to an increase in charge density and ultimately the formation of gas-phase ions.

  • Tandem Mass Spectrometry (MS/MS): To induce fragmentation for structural elucidation, a precursor ion (e.g., [M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. Neutral losses of molecules like benzoic acid can be observed in ESI-MS/MS.[12][13]

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization is another soft ionization technique that results in less fragmentation than EI, often preserving the molecular ion.

  • Ionization: The ion source is filled with a reagent gas (e.g., methane, ammonia). The reagent gas is first ionized by electron impact. These reagent gas ions then react with the analyte molecules through proton transfer or adduction, leading to the gentle ionization of the analyte.

  • Fragmentation: CI generally produces protonated molecules ([M+H]⁺) with lower internal energy than EI, resulting in significantly less fragmentation. Negative ion chemical ionization (NICI) can also be employed, which may lead to different fragmentation pathways.[5]

This guide provides a foundational understanding of the expected mass spectral behavior of Benzyl 2-(benzoyloxy)acetate. Experimental verification is essential to confirm these predictions and to fully characterize its fragmentation pathways. The provided protocols offer a starting point for researchers designing mass spectrometry experiments for this and similar molecules.

References

Purity Analysis of 2-(Benzyloxy)-2-oxoethyl benzoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of "2-(Benzyloxy)-2-oxoethyl benzoate." The information is based on established methods for analogous compounds, offering a robust framework for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly in the reversed-phase mode, stands as the primary method for assessing the purity of benzyl esters and related aromatic compounds due to its high resolution, sensitivity, and reproducibility.

Proposed HPLC Method

Based on methods for structurally similar compounds like benzyl p-(benzyloxy)benzoate and other benzyl esters, a suitable starting point for an HPLC method for "this compound" would be a reversed-phase C18 or C8 column.[1][2][3] A gradient elution with a mobile phase consisting of acetonitrile and water or a buffered aqueous solution would likely provide optimal separation of the main component from its potential impurities.[4][5] UV detection is appropriate given the aromatic nature of the molecule, with a wavelength likely in the range of 220-260 nm.[2]

Potential Impurities

The purity analysis should target potential process-related and degradation impurities. Based on common synthetic routes for benzyl esters and the inherent stability of the molecule, likely impurities could include:

  • Starting Materials: Unreacted starting materials from the specific synthesis route employed.

  • Benzyl Alcohol: A common starting material or a potential hydrolysis product.[5]

  • Benzoic Acid: Can be formed from the oxidation of benzyl alcohol or hydrolysis of the ester.[5][6]

  • Benzyl Halides: If benzyl halides are used in the synthesis, they could be present as residual impurities.[7]

Comparison of Analytical Methods

While HPLC is the workhorse for purity analysis, other techniques can provide complementary information. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of "this compound."

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information.
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for separating a wide range of impurities.Suitable for volatile and thermally stable compounds. May require derivatization for less volatile impurities.Excellent for structural elucidation and identification of impurities. Can be quantitative (qNMR).
Strengths High resolution, high sensitivity, well-established methods for similar compounds, quantitative accuracy.[4][8]High efficiency for volatile impurities, often coupled with mass spectrometry (GC-MS) for definitive identification.[5]Provides detailed structural information, can identify unknown impurities, non-destructive. ¹H NMR can be used for enantiomeric purity if applicable.[9]
Limitations May require reference standards for impurity identification and quantification.The compound must be volatile and thermally stable.Lower sensitivity compared to HPLC and GC, complex mixtures can lead to overlapping signals.
Typical Use Case Primary method for routine purity testing and impurity profiling.Analysis of residual volatile starting materials or solvents.Structural confirmation of the main component and identification of major impurities.

Experimental Protocols

Proposed Reversed-Phase HPLC Method

This protocol is a starting point and should be optimized and validated for the specific analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient can be developed, for instance, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute more hydrophobic impurities.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[4]

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of "this compound" in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

Gas Chromatography (GC) for Volatile Impurities
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Nitrogen

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate volatile components.

  • Sample Preparation: Dissolve the sample in a volatile solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).

¹H NMR for Structural Confirmation and Impurity Identification
  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve the sample in the deuterated solvent. Acquire a standard proton NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of "this compound" and identify signals corresponding to any impurities present.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation H->I J J I->J Final Report

Caption: Workflow for HPLC Purity Analysis.

Method_Comparison cluster_compound Compound for Analysis cluster_methods Purity Analysis Methods cluster_results Analytical Outcomes Compound This compound HPLC HPLC (Primary Method) Compound->HPLC GC GC (Volatile Impurities) Compound->GC NMR NMR (Structural Confirmation) Compound->NMR Purity Quantitative Purity (%) HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GC->Impurity_Profile NMR->Impurity_Profile Structure_Confirmation Structural Identity NMR->Structure_Confirmation

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to Carboxylic Acid Protecting Groups: Featuring the Phenacyl Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of an appropriate protecting group for a carboxylic acid moiety is critical to prevent unwanted side reactions and ensure high yields of the desired product. This guide provides a comprehensive comparison of the phenacyl protecting group, a close analogue to the requested "2-(Benzyloxy)-2-oxoethyl benzoate," with other commonly employed carboxylic acid protecting groups: methyl, benzyl, and tert-butyl esters.

This publication delves into the performance of these protecting groups, supported by experimental data and detailed protocols. We will explore the conditions required for their introduction and removal, their stability under various reaction conditions, and their applications in complex synthetic pathways such as peptide synthesis.

Performance Comparison of Carboxylic Acid Protecting Groups

The choice of a protecting group is dictated by its stability to the reaction conditions planned for the synthetic route and the ease and selectivity of its removal. The following tables summarize the performance of the phenacyl, methyl, benzyl, and tert-butyl esters as protecting groups for carboxylic acids.

Table 1: Protection of Carboxylic Acids

Protecting GroupReagentsSolvent(s)TemperatureTimeYield (%)
Phenacyl Carboxylic acid, 2-bromoacetophenone, Et3NDMFRoom Temp.1-3 h85-95
Methyl Ester CH₂N₂Et₂O, MeOHRoom Temp.1-90 min84-100[1]
MeOH, HCl or H₂SO₄ (catalytic)MeOHReflux2-16 h70-95
Benzyl Ester BnOH, TsOHTolueneReflux24 h~67[2]
BnBr, Cs₂CO₃DMFRoom Temp.12-24 h80-95
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic)Dioxane/CH₂Cl₂Room Temp.24-48 h70-90
Boc₂O, DMAPTHFRoom Temp.2-12 h85-95

Table 2: Deprotection of Carboxylic Acid Esters

Protecting GroupReagentsSolvent(s)TemperatureTimeYield (%)
Phenacyl Zn, AcOHDioxane/H₂ORoom Temp.1-4 h80-95
Mg, AcOHTHF, Acetone, or EtOAcRoom Temp.1 h88-94[3]
Methyl Ester NaOH or KOHH₂O, MeOH/THFRoom Temp. - Reflux2-48 h91-100[1]
LiOHH₂O, THF/MeOHRoom Temp.1-20 h73-100[1]
Benzyl Ester H₂, Pd/CEtOAc, MeOH, or THFRoom Temp.1-16 h95-100[2][4]
SnCl₄CH₂Cl₂Room Temp.1-6 h70-95[5]
tert-Butyl Ester TFACH₂Cl₂Room Temp.0.5-2 h90-98[6]
p-TsOH (cat.), MWSolvent-free100-120°C3-4 min85-95[7]

Experimental Protocols

Detailed methodologies for the protection and deprotection of carboxylic acids using the compared protecting groups are provided below.

Phenacyl Ester Protection

Protocol: To a solution of the carboxylic acid (1.0 eq) in dimethylformamide (DMF), triethylamine (1.2 eq) is added. The mixture is stirred at room temperature for 10 minutes, after which 2-bromoacetophenone (1.1 eq) is added. The reaction is stirred at room temperature for 1-3 hours until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Phenacyl Ester Deprotection (Zinc/Acetic Acid)

Protocol: The phenacyl-protected carboxylic acid (1.0 eq) is dissolved in a mixture of dioxane and water. Activated zinc dust (5-10 eq) is added, followed by glacial acetic acid (2-5 eq). The suspension is stirred vigorously at room temperature for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated to afford the deprotected carboxylic acid.

Benzyl Ester Protection (Benzyl Bromide)

Protocol: To a solution of the carboxylic acid (1.0 eq) in DMF, cesium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes at room temperature. Benzyl bromide (1.2 eq) is then added dropwise, and the reaction is stirred for 12-24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by flash chromatography.

Benzyl Ester Deprotection (Hydrogenolysis)

Protocol: The benzyl ester (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate, methanol, or THF. Palladium on activated carbon (10% w/w, 0.05-0.1 eq) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The mixture is stirred under a hydrogen atmosphere at room temperature for 1-16 hours. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the carboxylic acid.[4]

tert-Butyl Ester Protection (Boc Anhydride)

Protocol: The carboxylic acid (1.0 eq) is dissolved in tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) are added. The reaction mixture is stirred at room temperature for 2-12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the tert-butyl ester.

tert-Butyl Ester Deprotection (Trifluoroacetic Acid)

Protocol: The tert-butyl ester is dissolved in dichloromethane (CH₂Cl₂). An equal volume of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 30 minutes to 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude carboxylic acid, which can be further purified if necessary.[6]

Visualization of Synthetic Workflows

The strategic use of orthogonal protecting groups is paramount in complex syntheses. The following diagrams, generated using Graphviz, illustrate a typical workflow in solid-phase peptide synthesis (SPPS) and the concept of orthogonal deprotection.

PeptideSynthesisWorkflow resin Solid Support (e.g., Wang Resin) aa1 Fmoc-AA1-OH resin_aa1 Fmoc-AA1-Resin aa1->resin_aa1 Esterification deprotect1 Deprotection (Piperidine) resin_aa1->deprotect1 resin_nh2_aa1 H2N-AA1-Resin deprotect1->resin_nh2_aa1 couple1 Coupling (e.g., DCC, HOBt) resin_nh2_aa1->couple1 aa2 Fmoc-AA2-OH aa2->couple1 resin_aa2_aa1 Fmoc-AA2-AA1-Resin couple1->resin_aa2_aa1 deprotect2 Deprotection (Piperidine) resin_aa2_aa1->deprotect2 resin_nh2_aa2_aa1 H2N-AA2-AA1-Resin deprotect2->resin_nh2_aa2_aa1 cleave Cleavage from Resin (e.g., TFA) resin_nh2_aa2_aa1->cleave peptide H2N-AA2-AA1-COOH cleave->peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

OrthogonalDeprotection start Fully Protected Molecule (e.g., Amino Acid Derivative) pg_cooh Carboxyl Group (Protected as Benzyl Ester) pg_nh2 Amino Group (Protected as Boc) pg_sidechain Side Chain (Protected as t-Butyl Ether) deprotect_cooh Deprotect COOH (H2 / Pd/C) pg_cooh->deprotect_cooh deprotect_nh2 Deprotect NH2 (TFA) pg_nh2->deprotect_nh2 deprotect_sidechain Deprotect Side Chain (TFA) pg_sidechain->deprotect_sidechain free_cooh Free Carboxyl deprotect_cooh->free_cooh free_nh2 Free Amine deprotect_nh2->free_nh2 free_sidechain Free Side Chain deprotect_sidechain->free_sidechain

Caption: Orthogonal Deprotection Strategy.

References

"Benzyl 2-(benzoyloxy)acetate" vs. benzyl benzoate in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Benzyl 2-(benzoyloxy)acetate versus Benzyl Benzoate could not be completed as requested. Extensive searches for "Benzyl 2-(benzoyloxy)acetate" did not yield any substantive information regarding its synthesis, applications, or experimental data. This suggests that the compound is not commonly used or well-documented in publicly accessible scientific literature. Therefore, this guide will focus on providing a comprehensive overview of the synthesis and applications of Benzyl Benzoate, a widely utilized compound in research and industry.

Benzyl Benzoate: An Overview

Benzyl benzoate is an organic compound, an ester of benzyl alcohol and benzoic acid. It is a colorless, oily liquid with a faint, sweet-balsamic odor. This compound has a significant number of applications, ranging from medicinal uses to its role as a solvent and fixative.

Synthesis of Benzyl Benzoate

Several methods are employed for the industrial and laboratory synthesis of benzyl benzoate. The choice of method often depends on the desired scale, purity, and available starting materials.

Common Synthetic Routes:
  • Reaction of Sodium Benzoate with Benzyl Chloride: This is a widely used industrial method. The reaction can be carried out in the presence of a phase-transfer catalyst to improve efficiency.[1]

  • Esterification of Benzyl Alcohol with Benzoic Acid: This classic Fischer esterification reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2]

  • Transesterification of Methyl Benzoate with Benzyl Alcohol: This method involves the exchange of the alcohol moiety of an ester.

  • Reaction of Sodium Benzoxide with Benzaldehyde: This is a less common method that can be used for its preparation.

Experimental Protocols:

While specific experimental conditions can vary, a general laboratory procedure for the synthesis of benzyl benzoate via the reaction of sodium benzoxide with benzaldehyde is outlined below.

Protocol: Synthesis of Benzyl Benzoate from Sodium Benzoxide and Benzaldehyde

  • Materials:

    • Sodium metal

    • Benzyl alcohol

    • Benzaldehyde

    • Water

    • Diethyl ether (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • Dissolve sodium metal in benzyl alcohol. This reaction is exothermic and should be performed with caution.

    • To the resulting sodium benzoxide solution, slowly add benzaldehyde with stirring.

    • Heat the reaction mixture, typically on a water bath, for a specified period to drive the reaction to completion.

    • After cooling, wash the mixture with water to remove any unreacted sodium benzoxide and other water-soluble impurities.

    • Extract the benzyl benzoate with an organic solvent like diethyl ether.

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude benzyl benzoate.

    • Purify the product by vacuum distillation.

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product sodium_benzoxide Sodium Benzoxide reaction Cannizzaro-Tishchenko type reaction sodium_benzoxide->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction washing Water Wash reaction->washing extraction Solvent Extraction washing->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation benzyl_benzoate Benzyl Benzoate distillation->benzyl_benzoate

Caption: General workflow for the synthesis of benzyl benzoate.

Applications of Benzyl Benzoate

Benzyl benzoate has a broad range of applications across various fields, including pharmaceuticals, cosmetics, and as a synthetic intermediate.

Pharmaceutical Applications:
  • Scabicide and Acaricide: Benzyl benzoate is a well-established and cost-effective topical treatment for scabies, an infestation of the skin by the mite Sarcoptes scabiei. It is also used to treat lice infestations. The compound is believed to act as a neurotoxin to these parasites.

  • Excipient: It is used as a solvent and solubilizing agent in some intramuscular injections.

Industrial and Commercial Applications:
  • Solvent: It serves as a solvent for various chemical reactions and formulations.

  • Fixative: In the fragrance industry, it is used as a fixative to prolong the scent of perfumes and other scented products.

  • Plasticizer: Benzyl benzoate can act as a plasticizer for polymers.

  • Dye Carrier: It is also utilized as a dye carrier in the textile industry.

Data Summary

PropertyBenzyl BenzoateBenzyl 2-(benzoyloxy)acetate
Molecular Formula C₁₄H₁₂O₂Data not available
Molecular Weight 212.24 g/mol Data not available
CAS Number 120-51-4Data not available
Boiling Point 323-324 °CData not available
Melting Point 18-21 °CData not available
Key Synthesis Routes Reaction of sodium benzoate and benzyl chloride; Esterification of benzyl alcohol and benzoic acid.[1][2]Data not available
Primary Applications Scabicide, acaricide, solvent, fragrance fixative.Data not available

Conclusion

References

A Comparative Guide to the Synthesis of 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 2-(Benzyloxy)-2-oxoethyl benzoate, a key intermediate in various organic syntheses. The protocols are presented with detailed experimental procedures, a quantitative comparison of their performance, and methodologies for product validation.

Introduction

This compound, also known as benzyl 2-(benzoyloxy)acetate, is a benzoyl-protected form of benzyl glycolate. The benzoyl protecting group is frequently employed for alcohols in multi-step syntheses due to its stability under various reaction conditions. This guide evaluates two common esterification strategies for the synthesis of this compound: a Williamson-type synthesis and a Fischer-Speier esterification.

Synthesis Protocols

Two plausible and effective methods for the synthesis of this compound are detailed below.

Method A: Nucleophilic Substitution (Williamson-Type Synthesis)

This method is analogous to the Williamson ether synthesis and involves the reaction of a benzoate salt with an activated glycolic acid ester. A common approach is the reaction of sodium benzoate with benzyl 2-bromoacetate.

Experimental Protocol:

  • Preparation of Sodium Benzoate: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in a minimal amount of methanol. Slowly add a solution of sodium hydroxide (1.0 eq) in water. Remove the solvent under reduced pressure to obtain sodium benzoate, which should be dried thoroughly.

  • Reaction: To a solution of benzyl 2-bromoacetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the dried sodium benzoate (1.1 eq).

  • Heating: Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method B: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. For the synthesis of this compound, this entails the reaction of 2-(benzoyloxy)acetic acid with benzyl alcohol.

Experimental Protocol:

  • Synthesis of 2-(Benzoyloxy)acetic Acid: Combine lithium chloroacetate (1.0 eq) and lithium benzoate (1.0 eq) in a round-bottom flask with DMF. Heat the mixture to 110-120 °C with stirring for 3 hours.[1] After cooling, the resulting 2-(benzoyloxy)acetic acid can be isolated and purified.

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(benzoyloxy)acetic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Data Presentation: Comparison of Synthesis Protocols

ParameterMethod A: Nucleophilic SubstitutionMethod B: Fischer-Speier Esterification
Starting Materials Sodium Benzoate, Benzyl 2-bromoacetate2-(Benzoyloxy)acetic acid, Benzyl Alcohol
Reagents/Catalysts N/A (solvent-mediated)p-Toluenesulfonic acid (or other acid catalyst)
Solvent DMF, Ethyl AcetateToluene
Reaction Temperature 80-100 °CReflux (approx. 111 °C for Toluene)
Reaction Time 2-6 hours (typical for similar reactions)4-12 hours (equilibrium dependent)
Theoretical Yield HighModerate to High (equilibrium limited)
Purity (after chrom.) >95%>95%
Advantages - Milder conditions may be possible.- Avoids the need to pre-synthesize the carboxylic acid.- Avoids the use of halogenated starting materials.- Starting materials are generally less expensive.
Disadvantages - Benzyl 2-bromoacetate is a lachrymator.- DMF can be difficult to remove completely.- Equilibrium reaction may require removal of water to achieve high yields.- Higher reaction temperatures.

Experimental Validation

Validation of the successful synthesis of this compound requires purification and characterization of the final product.

Purification Protocol: Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC and combine those containing the pure product. f. Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Characterization: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and benzoyl groups, as well as singlets for the methylene protons of the benzyl group and the methylene protons adjacent to the ester functionalities.

    • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbons of the ester groups, the aromatic carbons, and the methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching vibrations of the two ester groups, typically in the range of 1720-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound and provide fragmentation patterns consistent with its structure.

Visualizations

Synthesis Pathway: Method A

Method A: Nucleophilic Substitution Pathway sodium_benzoate Sodium Benzoate dmf DMF 80-100 °C sodium_benzoate->dmf benzyl_bromoacetate Benzyl 2-bromoacetate benzyl_bromoacetate->dmf product This compound dmf->product SN2 Reaction

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Workflow for Validation

Experimental Validation Workflow crude_product Crude Product column_chromatography Column Chromatography crude_product->column_chromatography purified_product Purified Product column_chromatography->purified_product nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ir IR Spectroscopy purified_product->ir ms Mass Spectrometry purified_product->ms characterization Structural Confirmation nmr->characterization ir->characterization ms->characterization

Caption: Workflow for the purification and characterization of the synthesized product.

References

A Comparative Guide to Catalysts for the Synthesis of Benzyl 2-(benzoyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective formation of complex ester molecules is of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of Benzyl 2-(benzoyloxy)acetate, a specialty ester with potential applications in medicinal chemistry and materials science. Due to the limited direct literature on the synthesis of this specific molecule, this guide draws upon established catalytic methods for analogous esterification and acylation reactions to provide a predictive comparison.

The synthesis of Benzyl 2-(benzoyloxy)acetate is most logically approached via a two-step process. The first step involves the formation of the precursor, Benzyl 2-hydroxyacetate (also known as benzyl glycolate), through the esterification of glycolic acid with benzyl alcohol. The second, and focal, step of our comparative analysis is the selective benzoylation of the hydroxyl group of Benzyl 2-hydroxyacetate.

Comparative Analysis of Catalytic Systems for Benzoylation

The selection of an appropriate catalyst for the benzoylation of Benzyl 2-hydroxyacetate is critical to ensure high yield and purity, while minimizing potential side reactions such as transesterification of the existing benzyl ester. Below is a comparative summary of potential catalytic systems.

Catalyst SystemCatalyst TypeTypical Reaction ConditionsSelectivity & Potential Side ReactionsAdvantagesDisadvantages
Steglich Esterification HomogeneousDCC, DMAP (cat.), CH₂Cl₂ or THF, Room Temp.High selectivity for the hydroxyl group. Low risk of transesterification under mild conditions.Mild reaction conditions, suitable for sensitive substrates, high yields are often achievable.Stoichiometric amount of DCC is required, and the dicyclohexylurea (DCU) byproduct can be difficult to remove.
Brønsted Acids HomogeneousH₂SO₄, p-TsOH, Reflux in a non-polar solvent (e.g., Toluene) with water removal.Moderate to good selectivity. Risk of acid-catalyzed transesterification, especially at elevated temperatures.Inexpensive and readily available catalysts. Simple procedure.Harsh reaction conditions (high temperature), potential for side reactions, and difficult catalyst removal and neutralization.
Solid Acid Catalysts HeterogeneousZeolites (e.g., H-Beta), Amberlyst-15, High Temperature (150-200 °C).Good selectivity, though high temperatures can still promote some side reactions.Easy catalyst removal by filtration, potential for catalyst recycling.Requires higher reaction temperatures, potentially lower reaction rates compared to homogeneous catalysts.
Organocatalysts HomogeneousDBU, 1-benzoylimidazole, MeCN, Room Temp.High regioselectivity for primary hydroxyl groups.Metal-free, mild reaction conditions, high selectivity.The benzoylating agent needs to be pre-formed, potentially higher cost of the catalyst and reagent.
Lewis Acids HomogeneousFeCl₃, Sc(OTf)₃, CH₂Cl₂ or MeCN, Room Temp. to moderate heat.Can offer high selectivity depending on the substrate and specific Lewis acid used.Mild conditions are often possible, high catalytic activity.Cost of some Lewis acids can be high, moisture sensitivity, and potential for metal contamination in the product.

Experimental Protocols

Detailed below are representative experimental protocols for the synthesis of Benzyl 2-(benzoyloxy)acetate, based on two distinct and widely applicable catalytic methods.

Protocol 1: Steglich Esterification using DCC/DMAP

This protocol employs mild conditions, making it suitable for substrates that may be sensitive to high temperatures or strong acids.

Materials:

  • Benzyl 2-hydroxyacetate

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve Benzyl 2-hydroxyacetate (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 2-(benzoyloxy)acetate.

Protocol 2: Brønsted Acid Catalysis using p-Toluenesulfonic Acid

This protocol represents a more classical approach to esterification, utilizing an acid catalyst and requiring removal of water to drive the reaction to completion.

Materials:

  • Benzyl 2-hydroxyacetate

  • Benzoic acid

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Benzyl 2-hydroxyacetate (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Add toluene to the flask to a suitable concentration.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, typically 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography or distillation under reduced pressure to yield Benzyl 2-(benzoyloxy)acetate.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the relationships between the compared catalysts, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Benzoylation (Catalyst Comparison) cluster_purification Workup & Purification glycolic_acid Glycolic Acid esterification Esterification (e.g., with perfluorosulfonic acid resin) glycolic_acid->esterification benzyl_alcohol Benzyl Alcohol benzyl_alcohol->esterification benzyl_glycolate Benzyl 2-hydroxyacetate esterification->benzyl_glycolate benzoylation Benzoylation benzyl_glycolate->benzoylation benzoic_acid Benzoic Acid benzoic_acid->benzoylation target_molecule Benzyl 2-(benzoyloxy)acetate benzoylation->target_molecule workup Aqueous Workup target_molecule->workup purification Column Chromatography / Distillation workup->purification

Caption: Overall experimental workflow for the two-step synthesis of Benzyl 2-(benzoyloxy)acetate.

catalyst_comparison cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts center_node Catalysts for Benzoylation steglich Steglich (DCC/DMAP) Mild, High Selectivity center_node->steglich bronsted Brønsted Acids (H₂SO₄) Harsh, Risk of Transesterification center_node->bronsted organo Organocatalysts (DBU) Metal-free, Selective center_node->organo lewis Lewis Acids (FeCl₃) Mild, Active center_node->lewis solid_acid Solid Acids (Zeolites) Recyclable, High Temp. center_node->solid_acid

Caption: Logical relationship of the comparative catalyst systems for benzoylation.

reaction_mechanism cluster_mechanism Simplified DMAP-Catalyzed Benzoylation Mechanism BzOH Benzyl 2-hydroxyacetate (R-OH) DMAP DMAP BzCl Benzoyl Chloride (Bz-Cl) Intermediate1 Acylpyridinium Ion [Bz-DMAP]⁺Cl⁻ BzCl->Intermediate1 + DMAP Product Benzyl 2-(benzoyloxy)acetate (R-OBz) Intermediate1->Product + R-OH HCl_DMAP DMAP·HCl

Caption: Simplified reaction pathway for DMAP-catalyzed benzoylation.

A Comparative Guide to the Analytical Characterization of 2-(Benzyloxy)-2-oxoethyl Benzoate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the characterization of "2-(Benzyloxy)-2-oxoethyl benzoate." Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, Benzyl Phenylacetate and Methyl 2-(benzyloxy)acetate , to infer and predict the analytical characteristics of the target compound. The information presented herein is intended to serve as a foundational resource for researchers developing analytical protocols for this and related molecules. Experimental verification for "this compound" is strongly recommended.

Structural Comparison

The analytical behavior of these esters is directly related to their chemical structure. "this compound" is an ester with a benzyl group attached to a phenylacetate core, which itself is esterified with a benzoate group. This structure is compared with two simpler, related esters.

cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 This compound Benzyl Phenylacetate Methyl 2-(benzyloxy)acetate cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI, EI) Purification->MS HPLC HPLC-UV Purification->HPLC GC GC-FID/MS Purification->GC

A Comparative Guide to 2-(Benzyloxy)-2-oxoethyl benzoate and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of "2-(Benzyloxy)-2-oxoethyl benzoate," a compound for which experimental data is not widely available, against its structurally similar and well-characterized alternatives, primarily Benzyl acetate and Benzyl benzoate. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, including detailed experimental protocols, comparative physicochemical data, and potential biological activities to inform future research and development.

Introduction

The compound "this compound," interpreted as benzyl 2-(benzoyloxy)acetate (CAS No. 30379-54-5), is a molecule of interest due to its combination of benzyl, benzoate, and acetate moieties. However, a thorough review of available literature reveals a significant lack of published experimental data for this specific compound. This guide aims to bridge this gap by providing a cross-validation framework. We will present available data for structurally related and commercially available alternatives, Benzyl acetate and Benzyl benzoate, and provide standardized experimental protocols for the synthesis and characterization of benzyl 2-(benzoyloxy)acetate to enable its evaluation.

Comparative Physicochemical and Biological Data

The following table summarizes the key physicochemical and biological properties of Benzyl acetate and Benzyl benzoate. A column for benzyl 2-(benzoyloxy)acetate is included with predicted or "to be determined" (TBD) values to guide researchers in their experimental design.

PropertyBenzyl 2-(benzoyloxy)acetate (Predicted/TBD)Benzyl acetateBenzyl benzoate
Molecular Formula C₁₆H₁₄O₄C₉H₁₀O₂[1]C₁₄H₁₂O₂[2][3]
Molecular Weight 270.28 g/mol 150.17 g/mol [1]212.24 g/mol [3]
Appearance TBDColorless liquid[4]Colorless liquid or white solid[3]
Odor TBDSweet, floral, jasmine-like odor[4]Faint, sweet, balsamic odor[5][6]
Melting Point TBD-51.5 °C[7]21 °C[2]
Boiling Point TBD212 °C[7]323-324 °C[2]
Solubility in Water TBD (Predicted: Low)0.31 g/100 mL[7]Insoluble (approx. 25 mg/L at 25 °C)[5]
logP TBD (Predicted: >2)1.96[1]3.97
Biological Activity TBDAntibacterial activity[8][9], metabolized to benzyl alcohol and benzoic acid[10][11]. Carcinogenicity observed in some animal studies via gavage[12].Acaricide, scabicide, and pediculicide[2][3][13]. Insect repellent[2]. Has vasodilating and spasmolytic effects[2][8]. Low acute toxicity[2][8].

Experimental Protocols

Proposed Synthesis of Benzyl 2-(benzoyloxy)acetate

While a specific, optimized synthesis for benzyl 2-(benzoyloxy)acetate is not documented, a plausible route is the esterification of benzoyloxyacetic acid with benzyl alcohol. An alternative, and perhaps more direct, route is the nucleophilic substitution of a benzyl halide with the salt of benzoyloxyacetic acid. Below is a generalized protocol for the synthesis via esterification.

Objective: To synthesize benzyl 2-(benzoyloxy)acetate.

Materials:

  • Benzoyloxyacetic acid

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve benzoyloxyacetic acid (1 equivalent) and benzyl alcohol (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product and concentrate to yield pure benzyl 2-(benzoyloxy)acetate.

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzoyloxyacetic_Acid Benzoyloxyacetic Acid Reaction Esterification in DCM Benzoyloxyacetic_Acid->Reaction Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction DCC_DMAP DCC, DMAP DCC_DMAP->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Target_Compound Benzyl 2-(benzoyloxy)acetate Purification->Target_Compound

Caption: Proposed synthesis workflow for benzyl 2-(benzoyloxy)acetate.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample in deuterated chloroform (CDCl₃). Expected signals would include aromatic protons from both the benzyl and benzoate groups (typically in the 7.2-8.1 ppm range), a singlet for the methylene protons of the benzyl group, and a singlet for the methylene protons adjacent to the two ester groups.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Expected signals would include those for the carbonyl carbons of the ester groups, aromatic carbons, and the methylene carbons.

2. Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a thin film on a salt plate or as a KBr pellet.

  • Look for characteristic strong C=O stretching vibrations for the ester groups (typically in the 1720-1750 cm⁻¹ region) and C-O stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

3. Mass Spectrometry (MS):

  • Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Determine the molecular weight of the compound and analyze the fragmentation pattern to confirm the structure. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed.

4. High-Performance Liquid Chromatography (HPLC):

  • Develop a method using a reverse-phase column (e.g., C18) with a mobile phase such as a gradient of acetonitrile and water.

  • Use a UV detector to assess the purity of the synthesized compound.

G Start Synthesized Compound Purity Purity Assessment (HPLC) Start->Purity Structure_Confirmation Structural Confirmation Start->Structure_Confirmation Comparison Compare Data with Alternatives Purity->Comparison NMR NMR (1H, 13C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS NMR->Comparison IR->Comparison MS->Comparison

Caption: Experimental workflow for characterization and comparison.

Signaling Pathways and Biological Activity

While no biological data exists for benzyl 2-(benzoyloxy)acetate, the metabolic pathway of its analogues provides a predictive framework. Benzyl acetate is rapidly hydrolyzed in vivo to benzyl alcohol and acetic acid. The benzyl alcohol is then oxidized to benzoic acid, which is primarily excreted as hippuric acid[10][11]. It is plausible that benzyl 2-(benzoyloxy)acetate would undergo similar initial hydrolysis.

G Benzyl_Acetate Benzyl Acetate Hydrolysis Hydrolysis (Esterases) Benzyl_Acetate->Hydrolysis Benzyl_Alcohol Benzyl Alcohol Hydrolysis->Benzyl_Alcohol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Oxidation Oxidation (Alcohol Dehydrogenase) Benzyl_Alcohol->Oxidation Benzoic_Acid Benzoic Acid Oxidation->Benzoic_Acid Conjugation Conjugation (with Glycine) Benzoic_Acid->Conjugation Hippuric_Acid Hippuric Acid (Excreted) Conjugation->Hippuric_Acid

Caption: Metabolic pathway of Benzyl acetate.

Benzyl benzoate has demonstrated activity as a scabicide and pediculicide, with its mechanism of action thought to involve toxic effects on the nervous system of the parasites[5][8]. Some in vitro studies have also suggested estrogenic activity in human breast cancer cells for Benzyl benzoate[13]. These differing activities highlight how small structural changes can lead to distinct biological effects.

Conclusion

"this compound," or benzyl 2-(benzoyloxy)acetate, represents a novel structure for which experimental data is currently lacking. This guide provides a comparative framework using the well-characterized analogues, Benzyl acetate and Benzyl benzoate. By presenting their physicochemical properties and biological activities alongside standardized protocols for the synthesis and characterization of the target compound, we aim to facilitate further research. The provided workflows and comparative data tables should serve as a valuable resource for scientists in drug development and chemical research, enabling a systematic evaluation of this and other novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-(Benzyloxy)-2-oxoethyl Benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-(Benzyloxy)-2-oxoethyl benzoate, a chemical compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on established best practices for similar benzoate compounds and are intended to ensure the safety of laboratory personnel and the protection of the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is extrapolated from data on analogous chemical structures. It is imperative for waste generators to consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations to ensure complete and accurate waste classification and disposal.

Summary of Key Safety and Disposal Information

ParameterInformation for this compoundGeneral Guidance for Benzoate Derivatives
Hazard Classification Data not available. Assume hazardous until professionally assessed.May cause skin, eye, and respiratory irritation. Some benzoates are harmful if swallowed and toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE) See Section BelowNitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. Use in a well-ventilated area or with a chemical fume hood.[1][3]
First Aid Measures See Section BelowIn case of contact, flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Spill Cleanup See Section BelowAbsorb with inert material, collect in a sealed container, and dispose of as chemical waste. Avoid generating dust if in solid form.[1][3]
Disposal Method See Section BelowMust be disposed of as hazardous waste through a licensed and approved waste disposal company.[3][4]
Environmental Hazards Data not available.Avoid release into the environment as some benzoate compounds are known to be hazardous to aquatic life.[2] Do not let the product enter drains, other waterways, or soil.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to this protocol is essential for maintaining a safe laboratory environment.

Waste Identification and Segregation:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

Personal Protective Equipment (PPE):
  • Gloves: Wear chemical-resistant gloves (nitrile is a suitable option for many organic compounds).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

Waste Collection and Storage:
  • Containers: Use only approved, chemically compatible, and sealable containers for waste collection.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Follow all institutional guidelines for secondary containment.

Spill and Emergency Procedures:
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the immediate area and contact your institution's emergency response team and EHS department.

Final Disposal:
  • Professional Disposal: The disposal of this compound must be managed by a licensed and certified hazardous waste disposal company.[3][4]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Experiment Complete: Waste Generated identify Identify and Label Waste: 'Hazardous Waste' 'this compound' start->identify ppe Don Appropriate PPE: Gloves, Eye Protection, Lab Coat identify->ppe collect Collect Waste in Approved, Sealed Container ppe->collect spill_check Spill Occurred? collect->spill_check spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes store Store in Designated Hazardous Waste Area spill_check->store No spill_cleanup->collect contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Licensed Contractor Disposes of Waste contact_ehs->disposal

Caption: Logical workflow for the safe disposal of chemical waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Personal protective equipment for handling 2-(Benzyloxy)-2-oxoethyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-(Benzyloxy)-2-oxoethyl benzoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols.

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to ensure the selection of appropriate PPE for any task involving this compound.[1] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1] Provides minimum protection from flying particles.
Chemical Splash GogglesRecommended when there is a potential for splashing.[2][3]
Face ShieldTo be worn in conjunction with goggles when handling large volumes or when there is a high risk of splashing.[2][4][5]
Hand Protection Disposable Nitrile GlovesProvides protection for incidental contact.[1][2] Gloves must be inspected before use and removed immediately after contamination.[4]
Double GlovingRecommended for added protection during handling.[1]
Body Protection Laboratory CoatProtects clothing and skin from spills.[1][5] Should be buttoned closed for maximum protection.[3]
Chemical Resistant ApronTo be worn over the lab coat when handling larger quantities.
Foot Protection Closed-Toe ShoesRequired to prevent injuries from spills or dropped objects.[1][2][5]

Operational Plan: Safe Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[6]

  • Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[7]

2. Pre-Handling:

  • Read and understand the Safety Data Sheet (SDS) for a similar compound if one for the specific substance is unavailable.

  • Ensure all necessary PPE is clean, in good condition, and readily available.

  • Prepare the work area by removing any unnecessary items and ensuring spill control materials are accessible.

3. Handling:

  • Wear the minimum required PPE at all times.

  • Avoid direct contact with skin and eyes.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][8]

4. In Case of a Spill:

  • Alert others in the vicinity.

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[6]

  • Do not allow the chemical to enter drains.[9]

Disposal Plan

  • Waste Collection:

    • All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Disposal:

    • Dispose of chemical waste through a licensed professional waste disposal service.[4]

    • Do not dispose of this material down the drain or in regular trash.

    • Follow all federal, state, and local regulations for hazardous waste disposal.[6]

Experimental Workflow and Safety Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review SDS & Protocols B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Chemical C->D Begin Work E Perform Experiment D->E F Monitor for Spills/Exposure E->F G Decontaminate Work Area F->G Experiment Complete H Segregate & Label Waste G->H I Doff PPE Correctly H->I K Store Waste in Designated Area H->K Transfer to Storage J Wash Hands Thoroughly I->J L Arrange for Professional Disposal K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.